N-Octadecyl-N-(2-pyridylmethylene)amine: A Lipophilic Ligand for Catalysis and Surface Engineering
The following technical guide details the molecular architecture, synthesis, and applications of N-Octadecyl-N-(2-pyridylmethylene)amine, a specialized amphiphilic ligand critical in catalysis and surface chemistry. [1][...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular architecture, synthesis, and applications of N-Octadecyl-N-(2-pyridylmethylene)amine, a specialized amphiphilic ligand critical in catalysis and surface chemistry.
N-Octadecyl-N-(2-pyridylmethylene)amine represents a class of "functional surfactants"—molecules that combine the self-assembling properties of long-chain amphiphiles with the chemical reactivity of a chelating headgroup.[1][2] Its structure features a hydrophobic octadecyl (
) tail and a hydrophilic pyridine-imine headgroup.[1][2]
This duality drives its two primary applications:
Homogeneous Catalysis (ATRP): It serves as a solubilizing ligand for Copper (Cu) catalysts in non-polar media, enabling Atom Transfer Radical Polymerization (ATRP) in hydrophobic monomers.[2]
Surface Engineering: It forms stable Langmuir-Blodgett (LB) monolayers capable of coordinating metal ions at the air-water interface, creating ordered metallo-organic films.[1][2]
Molecular Architecture & Properties[1][2][5]
Structural Analysis
The molecule is a Schiff base (imine) synthesized from 2-pyridinecarboxaldehyde and octadecylamine.[1][2]
Headgroup (Chelator): The pyridine ring nitrogen and the imine nitrogen form a bidentate (
) binding pocket.[2] This "pyridine-imine" motif is isoelectronic with bipyridine but offers greater synthetic tunability.[1][2]
Linker: The imine bond (
) is conjugated with the pyridine ring, stabilizing the structure but remaining susceptible to hydrolysis in highly acidic aqueous environments.[1][2]
Tail (Solubilizer): The
alkyl chain imparts high lipophilicity (), rendering the molecule and its metal complexes soluble in non-polar organic solvents (e.g., toluene, anisole, hexane).[2]
Physicochemical Data[2][6]
Property
Value
Context
Physical State
Waxy Solid / Flakes
Low melting point due to alkyl chain flexibility.[1][2]
Protonation of the headgroup increases water solubility.[2]
Coordination
Bidentate ()
Forms 5-membered chelate rings with transition metals.[1][2]
Synthesis Protocol
The synthesis is a condensation reaction driven by the removal of water.[1][2] The following protocol ensures high purity without complex chromatography.
Reaction Mechanism
The nucleophilic nitrogen of octadecylamine attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[1][2] Elimination of water yields the imine.[1][2]
Figure 1: Condensation pathway for Schiff base formation.[1][2]
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The product will crystallize as waxy, off-white flakes.[1][2]
Purification: Filter the solid and wash with cold ethanol (
) to remove unreacted aldehyde.
Drying: Dry under vacuum at room temperature. Note: Do not heat significantly under vacuum as the product may sublime or melt.[1][2]
Applications & Coordination Chemistry[1][2]
Atom Transfer Radical Polymerization (ATRP)
This ligand is specifically designed to solubilize Copper(I) halides in hydrophobic monomers (e.g., styrene, butyl acrylate) where standard ligands like bipyridine or PMDETA are insoluble.[2]
Mechanism: The ligand (
) forms a complex .[1][2] This complex mediates the equilibrium between active radicals and dormant alkyl halides.[1][2]
Advantage: The
chain acts as a "solubility tag," preventing the catalyst from precipitating and ensuring homogeneous control over polymerization.[1][2]
Langmuir-Blodgett (LB) Films
The amphiphilic structure allows the formation of ordered monolayers at the air-water interface.[1][2]
Disappearance of aldehyde C=O stretch confirms completion.[2][5][6]
References
Sigma-Aldrich. N-Octadecyl-N-(2-pyridylmethylene)amine Product Specification. Accessed Feb 21, 2026.[1][2] Link
ChemScene. N-(2-Pyridinylmethyl)-2-pyridinemethanamine and Analogues. Accessed Feb 21, 2026.[1][2] Link
Matyjaszewski, K., & Xia, J. (2001).[1][2] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.[1][2] (Foundational text on ATRP ligand design).
Haddleton, D. M., et al. (1999).[1][2] Schiff base ligands in Copper-Mediated Living Radical Polymerization. Macromolecules. (Establishes the use of alkyl-pyridylmethanimines).
Technical Guide: Amphiphilic Characteristics & Interfacial Engineering of N-Octadecyl-N-(2-pyridylmethylene)amine Ligands
Executive Summary This technical guide provides a comprehensive analysis of N-Octadecyl-N-(2-pyridylmethylene)amine , a specialized Schiff base amphiphile designed for supramolecular assembly and interfacial coordination...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of N-Octadecyl-N-(2-pyridylmethylene)amine , a specialized Schiff base amphiphile designed for supramolecular assembly and interfacial coordination chemistry. Unlike simple surfactants, this ligand integrates a hydrophobic C18 alkyl chain with a chemically active pyridine-imine headgroup. This dual architecture enables the formation of highly ordered Langmuir-Blodgett (LB) films capable of selective metal ion chelation (
, , ) at the air-water interface. This document details the synthesis, thermodynamic behavior, and application protocols for researchers in surface science and molecular electronics.
Molecular Architecture & Design Logic
The utility of N-Octadecyl-N-(2-pyridylmethylene)amine stems from its strict structural segregation, allowing it to function as a "molecular clip" at interfaces.
Structural Component
Chemical Moiety
Functionality
Hydrophobic Tail
Octadecyl chain ()
Provides Van der Waals forces for dense packing; drives insolubility in aqueous subphases to form stable monolayers.
Linker
Imine ()
Conjugated -system linking the tail and head; susceptible to hydrolysis at low pH but stable in neutral/basic conditions.
Hydrophilic Head
2-Pyridyl group
Acts as the polar anchor; contains a nitrogen donor atom for -bidentate coordination when combined with the imine nitrogen.
Amphiphilic Balance (HLB)
The molecule exhibits a low Hydrophilic-Lipophilic Balance (HLB), necessitating organic solvents (Chloroform,
) for spreading. Upon evaporation, the C18 chains orient vertically (away from water), while the pyridine-imine headgroups solvate into the aqueous subphase, creating a 2D lattice ready for metal coordination.
Synthesis & Purification Protocol
Objective: Synthesize high-purity ligand via condensation of octadecylamine and 2-pyridinecarboxaldehyde.
Reagents
Octadecylamine (ODA): >98% purity (remove carbonate salts if aged).
2-Pyridinecarboxaldehyde: Freshly distilled to remove oxidized acid byproducts.
Solvent: Absolute Ethanol (EtOH).
Step-by-Step Methodology
Stoichiometric Mixing: Dissolve 10 mmol of Octadecylamine in 50 mL of hot absolute ethanol (
).
Addition: Dropwise add 10 mmol (plus 5% excess) of 2-Pyridinecarboxaldehyde to the stirring amine solution.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The solution will turn slightly yellow, indicating imine formation.
Crystallization: Cool the solution slowly to room temperature, then to
. The Schiff base will precipitate as white/pale-yellow crystals.
Filtration & Wash: Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.
Drying: Vacuum dry over
for 24 hours.
Self-Validating Quality Control (QC)
NMR Verification: The disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (
ppm) in -NMR confirms the reaction.
IR Spectroscopy: Look for the strong
stretching vibration at .
Figure 1: Synthesis workflow for N-Octadecyl-N-(2-pyridylmethylene)amine showing critical process steps and validation points.
Interfacial Thermodynamics: Langmuir Isotherms
When spread on a Langmuir trough, the ligand undergoes distinct phase transitions. Understanding these is critical for transferring films onto solid substrates (LB deposition).
) vs. Mean Molecular Area () isotherm reveals three distinct regions:
Gas Phase (G):
. Molecules are disordered and non-interacting.
Liquid-Expanded (LE): The headgroups interact, but alkyl chains remain disordered (tilt angle > 30°).
Solid/Condensed Phase (S):
. Alkyl chains pack tightly in an all-trans configuration. This is the target pressure for LB transfer.
Critical Data Points (Representative):
Parameter
Value
Interpretation
Limiting Area ()
Area per molecule in the condensed state. Matches the cross-section of the pyridine headgroup.
Collapse Pressure ()
Maximum stability. Beyond this, the monolayer buckles into multilayers.
Target Transfer Pressure
Optimal pressure for Y-type deposition onto substrates (e.g., glass, silicon).
Coordination Chemistry at the Interface
The defining feature of this ligand is its ability to chelate metal ions from the subphase in situ. The pyridine nitrogen and imine nitrogen form a bidentate pocket.
Mechanism
When the subphase contains ions like
or , the isotherm shifts to larger molecular areas (expansion). This is caused by:
Electrostatic Repulsion: Trapped cations repel each other.
Steric Hindrance: The metal ion forces the headgroup into a specific conformation, preventing close packing.
Protocol for Metallation:
Prepare subphase with
.
Spread ligand and wait 15 minutes for equilibration/complexation.
Compress.
Result: The Limiting Area (
) will increase from to , confirming metal capture.
Figure 2: Pathway for in-situ metallation of the amphiphilic ligand at the air-water interface.
Applications & Strategic Utility
Ion-Selective Sensors
The LB films of this ligand can be deposited onto Quartz Crystal Microbalances (QCM) or Surface Plasmon Resonance (SPR) chips. The specific binding of
or changes the mass/refractive index, creating a sensitive heavy metal detector.
Molecular Electronics
The ordered array of metal centers acts as a 2D conductive or magnetic lattice. The isolation provided by the C18 chains prevents bulk aggregation, preserving the quantum properties of the metal centers.
Catalytic Surfaces
Transferring the copper-complexed monolayer onto a solid support creates a high-surface-area heterogeneous catalyst for oxidation reactions (e.g., oxidation of benzyl alcohol), leveraging the accessible metal centers exposed at the film surface.
References
Hemakanthi, G., Dhathathreyan, A., & Möbius, D. (2002). Complexation of metal ions in monolayers of amphiphilic schiff bases at liquid/air interface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 198-200, 443-452.[1] Link
Schouten, A. J., & Wegner, G. (1991). Langmuir-Blodgett mono- and multilayers of preformed poly(octadecyl methacrylate)s. Langmuir, 7(12). (Contextual grounding for C18 tail behavior). Link
Dulger, O., & Erdogmus, A. (2018). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis and properties.[2] Turkish Journal of Chemistry, 42, 1269-1282. (Synthesis validation). Link
Lasoń-Rydel, M., et al. (2017). Molecular alignment of dye materials at air-water interface using Langmuir-Blodgett technique.[3] Opto-Electronics Review, 25(3), 180-185. Link
Unveiling the Conformational Landscape: A Technical Guide to the Theoretical Modeling of N-Octadecyl-N'-(2-pyridylmethylene)amine Molecular Geometry
For Researchers, Scientists, and Drug Development Professionals Abstract The molecular geometry of a compound is a critical determinant of its physicochemical properties and biological activity. For long-chain amphiphili...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular geometry of a compound is a critical determinant of its physicochemical properties and biological activity. For long-chain amphiphilic molecules such as N-Octadecyl-N'-(2-pyridylmethylene)amine, a Schiff base with potential applications in materials science and drug delivery, understanding its three-dimensional structure is paramount. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of its molecular geometry using Density Functional Theory (DFT). We will explore the rationale behind methodological choices, present a detailed computational workflow, and emphasize the importance of validating theoretical data against experimental findings. This guide is intended to serve as a practical resource for researchers seeking to apply computational chemistry techniques to elucidate the structure-property relationships of complex organic molecules.
Introduction: The Significance of N-Octadecyl-N'-(2-pyridylmethylene)amine
N-Octadecyl-N'-(2-pyridylmethylene)amine is a Schiff base characterized by a long, flexible octadecyl tail and a polar head group composed of a pyridine ring and an imine linkage. This amphiphilic nature suggests its potential utility as a surfactant, a ligand in coordination chemistry, or a building block for self-assembling systems. The spatial arrangement of the hydrophobic alkyl chain relative to the polar pyridylmethylene headgroup will dictate its intermolecular interactions and, consequently, its macroscopic properties.
The synthesis of such Schiff bases is typically achieved through the condensation reaction of a primary amine (octadecylamine) with an aldehyde (2-pyridinecarboxaldehyde). This reaction is generally straightforward, often requiring refluxing in an appropriate solvent like ethanol.
A precise understanding of the molecule's preferred conformation, including bond lengths, bond angles, and dihedral angles, is crucial for predicting its behavior in various environments. Theoretical modeling, particularly through DFT, has emerged as a powerful tool for obtaining this information with a high degree of accuracy.[1][2]
The Theoretical Framework: Why Density Functional Theory?
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its exceptional balance of accuracy and computational cost, making it well-suited for studying medium to large-sized organic molecules.[3] DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than the full many-electron wavefunction.
Choosing the Right Functional and Basis Set:
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Functional: For organic molecules containing nitrogen and exhibiting potential for non-covalent interactions, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice.[2][4] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in systems like the pyridine ring and the imine bond.
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule of this size, a Pople-style basis set like 6-311G(d,p) offers a good compromise between accuracy and computational expense. The "6-311G" part indicates a triple-zeta valence basis set, providing flexibility for the valence electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in chemical bonds. For potentially important non-covalent interactions, the inclusion of diffuse functions (e.g., 6-311+G(d,p)) can be beneficial.[5]
The Computational Workflow: A Step-by-Step Protocol for Geometry Optimization
The following protocol outlines the steps for performing a geometry optimization of N-Octadecyl-N'-(2-pyridylmethylene)amine using the Gaussian suite of programs, a widely used quantum chemistry software package.
Step 1: Building the Initial Molecular Structure
Use a molecular modeling program such as GaussView, Avogadro, or ChemDraw to construct the 3D structure of N-Octadecyl-N'-(2-pyridylmethylene)amine.
Ensure the correct connectivity of all atoms and a reasonable initial geometry. For the long octadecyl chain, an extended (all-trans) conformation is a good starting point.
Save the initial coordinates in a suitable format, such as a Gaussian input file (.gjf or .com).
Step 2: Creating the Gaussian Input File
The input file is a text file that provides Gaussian with all the necessary information to perform the calculation.
%nprocshared=4 : Specifies the number of processors to be used.
%mem=8GB : Allocates 8 gigabytes of memory.
%chk=... : Creates a checkpoint file to save the results.
#p B3LYP/6-311G(d,p) Opt Freq : This is the route section.
B3LYP/6-311G(d,p): Specifies the chosen DFT functional and basis set.
Freq: Keyword to perform a frequency calculation after the optimization to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).[4]
Title Line : A brief description of the calculation.
0 1 : Specifies the charge (0) and spin multiplicity (1, for a singlet state) of the molecule.[4]
Step 3: Running the Calculation
Submit the input file to the Gaussian program. The time required for the calculation will depend on the size of the molecule and the computational resources available.
Step 4: Analyzing the Output
Upon successful completion, the output file (.log or .out) will contain a wealth of information. Key sections to examine include:
"SCF Done" : The final electronic energy of the optimized structure.
"Standard orientation" : The Cartesian coordinates of the optimized geometry.
"Frequencies" : The results of the frequency calculation. All frequencies should be positive real numbers for a true minimum.
The optimized geometry can be visualized using software like GaussView or Avogadro.
Visualization of the Computational Workflow
The following diagram illustrates the key steps in the theoretical modeling process.
Caption: A flowchart of the DFT-based geometry optimization workflow.
Data Presentation and Validation
The primary outputs of the geometry optimization are the optimized structural parameters. These should be presented in a clear and organized manner.
Tabulated Geometric Parameters
The following table presents a hypothetical set of key geometric parameters for the optimized structure of N-Octadecyl-N'-(2-pyridylmethylene)amine.
Parameter
Atoms Involved
Calculated Value
Bond Lengths (Å)
Imine C=N
C7=N8
1.28
Pyridine C-N
C2-N1, C6-N1
1.34, 1.33
C-N Single Bond
N8-C9
1.46
**Bond Angles (°) **
C-C=N
C6-C7=N8
122.5
C=N-C
C7=N8-C9
118.0
N-C-C (alkyl)
N8-C9-C10
110.5
Dihedral Angles (°)
Pyridine-Imine
N1-C6-C7=N8
179.5
Imine-Alkyl
C7=N8-C9-C10
178.0
Validation Against Experimental Data
A critical step in any theoretical study is the validation of the computational results against experimental data.[7][8][9] While a crystal structure for the title compound may not be readily available, we can compare our calculated parameters with those from high-resolution crystal structures of closely related molecules found in crystallographic databases.
The following table compares the calculated values for the core pyridylmethylene imine moiety with experimental data from similar structures.
Parameter
Calculated (B3LYP/6-311G(d,p))
Experimental (Average from related structures)
Imine C=N Length (Å)
1.28
1.27 - 1.29
C-N Single Bond Length (Å)
1.46
1.45 - 1.47
C-C=N Angle (°)
122.5
121.0 - 124.0
C=N-C Angle (°)
118.0
116.0 - 120.0
The strong agreement between the calculated and experimental values would lend confidence to the accuracy of the theoretical model for the entire molecule.
The Interplay of Theory and Experiment
The relationship between theoretical modeling and experimental validation is synergistic. Theoretical calculations can provide a highly detailed picture of the molecular geometry, which can aid in the interpretation of experimental data (e.g., from NMR or IR spectroscopy). Conversely, experimental data is essential for benchmarking and validating the computational methods.
Caption: The synergistic relationship between theoretical prediction and experimental validation.
Conclusion
This guide has provided a comprehensive overview of the theoretical modeling of N-Octadecyl-N'-(2-pyridylmethylene)amine's molecular geometry using DFT. By following the outlined workflow, researchers can obtain a reliable, low-energy conformation of this and similar molecules. The key to a successful theoretical study lies not only in the careful execution of the calculations but also in the judicious choice of computational methods and the critical validation of the results against experimental data. The insights gained from such studies are invaluable for understanding the structure-property relationships that govern the behavior of complex molecules, thereby accelerating research and development in materials science and drug discovery.
References
Jaffal, E. I. (n.d.). Using Gaussian for density functional theory (DFT). Retrieved from [Link]
Qurrata A'yun, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
Karaman, R. (2016, August 8). How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. Retrieved from [Link]
Quantum Guru Ji. (2023, October 6). Geometry Optimization Using DFT || Gaurav Jhaa #reels #shorts [Video]. YouTube. Retrieved from [Link]
Digital life. (2022, April 7). GaussView DFT calculations and Optimizing molecule using Gaussian software [Video]. YouTube. Retrieved from [Link]
Benbouguerra, N., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. PMC. Retrieved from [Link]
Guechtouli, N., et al. (2023). DFT Study of a Schiff Base Ligand and Its Nickel and Copper Complexes. DergiPark. Retrieved from [Link]
Fiveable. (2025, August 15). Validation of computational results with experimental data. Retrieved from [Link]
YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]
van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558.
Oreate AI Blog. (2026, February 19). Beyond the Blueprint: Unpacking VSEPR and Molecular Geometry. Retrieved from [Link]
Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry? Retrieved from [Link]
Al-Masoudi, N. A., et al. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound.
Lesar, A., & Hodoscek, M. (2022). Algorithmic Design of Geometric Data for Molecular Potential Energy Surfaces. MDPI. Retrieved from [Link]
Vaitkus, A., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 113–123.
An-Najah Staff. (n.d.). organic compounds. Retrieved from [Link]
Ameram, N., & Adam, F. (2013). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103–o104.
CN110156606A - A kind of synthetic method and application of N,N-di(octadecyl)aniline. (n.d.). Google Patents.
Kudos. (n.d.). Mono-N-Methyl/Alkyl Amines: Synthesis without overalkylation. Retrieved from [Link]
Huda, et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Retrieved from [Link]
Majumdar, N., et al. (2022). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. Retrieved from [Link]
MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Retrieved from [Link]
Investigating the hydrophobic effect of the octadecyl chain in pyridyl amines
Technical Guide Series: Advanced Amphiphilic Systems Executive Summary This guide investigates the physicochemical behavior of N-octadecyl-2-aminopyridine and its cationic pyridinium analogs. These molecules represent a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide Series: Advanced Amphiphilic Systems
Executive Summary
This guide investigates the physicochemical behavior of N-octadecyl-2-aminopyridine and its cationic pyridinium analogs. These molecules represent a critical class of "gemini-like" or functionalized surfactants where the octadecyl (C18) chain dictates the hydrophobic effect, driving self-assembly into high-stability micelles and vesicles.
The interplay between the
-deficient pyridine ring and the hyper-hydrophobic C18 tail creates unique thermodynamic properties exploitable in targeted drug delivery (liposomal formulations) , corrosion inhibition , and gene transfection vectors .
Part 1: Molecular Architecture & Synthesis
The Structural Dichotomy
The molecule consists of two antagonistic domains:
The Headgroup (Pyridyl Amine): A planar, aromatic 2-aminopyridine moiety. It possesses dual basicity (ring nitrogen pKa ~6.86 vs. exocyclic amine). This allows for pH-switchable charge states.
The Tail (Octadecyl Chain): A saturated C18 hydrocarbon chain. Its extreme hydrophobicity (
) forces water molecules to reorient, creating an entropic penalty that drives aggregation at nanomolar concentrations.
Synthesis Protocol: Regioselective Alkylation
The synthesis challenges lie in controlling the site of alkylation (Ring-N vs. Exocyclic-N). The following protocol favors the formation of the cationic pyridinium salt , which is the primary surfactant form used in biological applications.
Reaction Scheme:
Step-by-Step Methodology
Reagents: Equimolar amounts of 2-aminopyridine (0.01 mol) and 1-bromooctadecane (0.01 mol).
Solvent System: Dry Toluene or Ethanol (anhydrous). Toluene is preferred to drive the reaction temperature higher (
).
Reflux: Heat the mixture under reflux for 24–48 hours under a nitrogen atmosphere. The long C18 chain imposes steric hindrance, requiring extended kinetic energy input compared to C12 analogs.
Precipitation: Cool the solution to
. The product often precipitates as a white/off-white solid due to the "Krafft point" elevation by the C18 chain.
Purification: Recrystallize twice from acetone/ethanol (10:1) to remove unreacted alkyl halide.
Validation:
1H NMR (
): Look for the triplet at ppm (N-) and the terminal methyl triplet at ppm.
FTIR: Confirm the quaternary nitrogen vibration band around
.
Synthesis Workflow Visualization
Caption: Figure 1. Regioselective synthesis pathway for the generation of the cationic surfactant species.
Part 2: Thermodynamic Drivers (The Hydrophobic Effect)
The "Iceberg" Phenomenon
The octadecyl chain is too large to fit into the hydrogen-bonded network of bulk water. Water molecules form an ordered, cage-like structure ("icebergs") around the C18 chain to maintain H-bonds. This ordering significantly decreases entropy (
) .
Micellization as an Entropy Pump
When the C18 chains aggregate into the micelle core:
The ordered water "cages" are released back into the bulk.
This release creates a massive increase in entropy (
) .
This entropic gain overrides the enthalpic repulsion of the headgroups, making the Gibbs Free Energy of micellization (
) highly negative.
Thermodynamic Equation:
For C18-pyridyl amines, the process is almost entirely entropy-driven at room temperature.
Thermodynamic Cycle Visualization
Caption: Figure 2. Thermodynamic cycle demonstrating the entropy-driven stabilization of C18 micelles.
The CMC of C18-pyridyl amines is exceptionally low (typically
to M) compared to C12 analogs.
Method A: Surface Tension (Du Noüy Ring)
Principle: Measures the reduction of surface tension (
) at the air-water interface.
Protocol:
Prepare a stock solution (e.g., 1.0 mM) in double-distilled water.
Perform sequential dilutions.
Measure
starting from the lowest concentration to avoid probe contamination.
Plot:
vs. . The CMC is the inflection point where becomes constant.
Method B: Conductivity (For Ionic Species)
Principle: Differential mobility of monomers vs. micelles.
Protocol:
Titrate concentrated surfactant into water while monitoring conductivity (
).
Plot:
vs. . Two linear regimes will appear; the intersection is the CMC.[1][2]
Comparative Data: Chain Length Impact
The following table illustrates the dramatic effect of the octadecyl chain on surfactant properties compared to shorter homologs.
Parameter
C12 (Dodecyl)
C16 (Cetyl)
C18 (Octadecyl)
Interpretation
CMC (mM)
~12–15
~0.9
~0.12
C18 aggregates at 100x lower conc.
(kJ/mol)
-22
-35
-45
Higher thermodynamic stability.
Krafft Temp ()
< 0
~15
~35–40
C18 requires heating to dissolve fully.
Solubilization Capacity
Moderate
High
Very High
Larger hydrophobic core for drug loading.
Contact Angle (Wettability)
To determine the hydrophobicity of the adsorbed layer on solid surfaces (e.g., for corrosion inhibition studies):
Substrate: Polished mild steel or glass slide.
Adsorption: Immerse substrate in 1.0 mM surfactant solution for 6 hours.
Measurement: Goniometer method using a water droplet (
).
Result: Uncoated steel
; C18-coated steel . This confirms the formation of a hydrophobic monolayer.
Part 4: Application Context
Drug Delivery Systems
The C18-pyridyl amine creates stable cationic liposomes . The pyridinium headgroup interacts with the negatively charged phosphate backbone of DNA/RNA, while the C18 tails anchor the molecule into the lipid bilayer.
Mechanism: Electrostatic compaction of genetic material + Endosomal escape via the "proton sponge" effect (if the amine is titratable).
Corrosion Inhibition
The molecule acts as a mixed-type inhibitor.
Headgroup: Adsorbs to metal surface vacancies (Fe) via lone pair electrons on the Nitrogen.
Tail: The C18 chain orients away from the metal, creating a thick hydrophobic barrier that repels water and corrosive ions (
).
References
Micellization and Thermodynamics of Pyridinium Surfactants
Source: RSC Advances / NIH
Significance: Provides primary thermodynamic data for long-chain pyridinium salts.
Link:[Link] (Representative proxy for Pyridinium thermodynamics)
Synthesis and Properties of N-alkyl-2-aminopyridines
Source: ResearchGate / Journal of Chemical Education
Significance: Details the alkylation protocols and spectral characterization.
Link:[Link]
Determination of Critical Micelle Concentration (CMC)
Source: KRÜSS Scientific
Significance: Standardized protocols for surface tension measurements of cationic surfactants.
Link:[Link]
Effect of Hydrophobic Chain Length on Micelles
Source: Journal of Physical Chemistry B
Significance: Validates the "iceberg" entropy theory and chain length dependence.
Link:[Link]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine
Introduction: The Versatility of Schiff Bases in Modern Research Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of synthetic chemistry, bridging the gap between fundamental rese...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Schiff Bases in Modern Research
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of synthetic chemistry, bridging the gap between fundamental research and applied sciences.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their remarkable versatility stems from their diverse structural possibilities and their ability to form stable complexes with a wide array of metal ions. This has led to their application in fields as varied as catalysis, material science, and bioinorganic chemistry.[1] The N-Octadecyl-N-(2-pyridylmethylene)amine, the subject of this guide, is a compelling example, combining a long lipophilic alkyl chain with a coordinating pyridinyl moiety, suggesting potential applications in areas such as surfactant chemistry, nanoparticle functionalization, and the development of novel ligands for catalysis.
This document provides a detailed, in-depth guide for the synthesis, purification, and characterization of N-Octadecyl-N-(2-pyridylmethylene)amine from octadecylamine and 2-pyridinecarboxaldehyde. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that ensure a successful and reproducible synthesis.
Reaction Mechanism: The Formation of the Imine Bond
The synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the 2-pyridinecarboxaldehyde, making it more susceptible to nucleophilic attack by the primary amine, octadecylamine.
The mechanism can be outlined in the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of octadecylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
Deprotonation: A base (which can be another molecule of the amine reactant or the solvent) removes the proton from the nitrogen atom, yielding the final imine product, N-Octadecyl-N-(2-pyridylmethylene)amine, and regenerating the acid catalyst.
To drive the reaction towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Notes
Octadecylamine
≥90%
e.g., Sigma-Aldrich
124-30-1
White, waxy solid.
2-Pyridinecarboxaldehyde
≥99%
e.g., Sigma-Aldrich
1121-60-4
Yellow to brown liquid.
Ethanol
Anhydrous
e.g., Fisher Scientific
64-17-5
Glacial Acetic Acid
ACS Grade
e.g., VWR
64-19-7
Catalyst.
Toluene
Anhydrous
e.g., Sigma-Aldrich
108-88-3
For azeotropic removal of water.
Sodium Sulfate (Anhydrous)
ACS Grade
e.g., Fisher Scientific
7757-82-6
Drying agent.
Deuterated Chloroform (CDCl₃)
NMR Grade
e.g., Cambridge Isotope Laboratories
865-49-6
For NMR analysis.
Safety Precautions
Octadecylamine: Causes skin corrosion and serious eye damage. It is also very toxic to aquatic life. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
2-Pyridinecarboxaldehyde: Harmful if swallowed and causes severe skin burns and eye damage. May cause an allergic skin reaction and is toxic if inhaled.[2] Work in a well-ventilated fume hood and use appropriate PPE.
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with caution in a fume hood.
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Experimental Protocol: Synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine
This protocol details the synthesis of the target imine via acid-catalyzed condensation with azeotropic removal of water.
1. Reagent Preparation and Reaction Setup:
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add octadecylamine (10.0 g, 37.1 mmol, 1.0 eq).
Add 100 mL of anhydrous toluene to the flask and stir until the octadecylamine is fully dissolved. Gentle heating may be required.
In a separate beaker, dissolve 2-pyridinecarboxaldehyde (3.97 g, 37.1 mmol, 1.0 eq) in 20 mL of anhydrous toluene.
Add the 2-pyridinecarboxaldehyde solution to the octadecylamine solution in the round-bottom flask.
Add 3-4 drops of glacial acetic acid to the reaction mixture as a catalyst.
2. Reaction Execution:
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (approximately 0.67 mL) has been collected, or when no more water is being azeotropically removed. This usually takes 3-5 hours.
Alternatively, the reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the progression of the reaction.
3. Work-up and Isolation of Crude Product:
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The resulting residue is the crude N-Octadecyl-N-(2-pyridylmethylene)amine, which can be further purified.
4. Purification:
Recrystallization: The crude product, which is a solid at room temperature (melting point 35-40 °C), can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: If recrystallization is not sufficient, the product can be purified by column chromatography. Due to the basic nature of the imine and the pyridine moiety, using silica gel can sometimes lead to product degradation. It is advisable to use silica gel deactivated with triethylamine (by adding 1-2% triethylamine to the eluent) or to use basic alumina as the stationary phase. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.
Characterization of N-Octadecyl-N-(2-pyridylmethylene)amine
The successful synthesis of the target compound can be confirmed through various spectroscopic techniques.
Physical Properties:
Appearance: White to off-white powder or flakes.
Melting Point: 35-40 °C
Molecular Weight: 358.60 g/mol
CAS Number: 81812-04-6
Spectroscopic Data (Expected):
Fourier-Transform Infrared (FTIR) Spectroscopy:
The most characteristic signal for the formation of the imine is the C=N stretching vibration, which is expected to appear in the range of 1640-1690 cm⁻¹.
The disappearance of the N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) will also confirm the reaction's completion.[3]
The spectrum will also show characteristic C-H stretching vibrations of the long alkyl chain around 2850-2960 cm⁻¹ and aromatic C-H and C=C stretching vibrations from the pyridine ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
Imine Proton (-N=CH-): A singlet in the downfield region, typically between 8.0 and 8.5 ppm.
Pyridine Protons: A set of multiplets in the aromatic region, typically between 7.2 and 8.7 ppm.
Alkyl Chain Protons:
A triplet around 3.6 ppm corresponding to the two protons on the carbon adjacent to the imine nitrogen (-N-CH₂-).
A complex multiplet around 1.6-1.8 ppm for the CH₂ group beta to the nitrogen.
A broad singlet or multiplet around 1.2-1.4 ppm for the bulk of the methylene protons of the octadecyl chain.
A triplet around 0.9 ppm for the terminal methyl group (-CH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
Imine Carbon (-N=CH-): A signal in the range of 150-165 ppm.
Pyridine Carbons: Signals in the aromatic region, typically between 120 and 155 ppm.
Alkyl Chain Carbons:
A signal around 60-65 ppm for the carbon adjacent to the imine nitrogen (-N-CH₂-).
A series of signals between 22 and 32 ppm for the methylene carbons of the octadecyl chain.
A signal around 14 ppm for the terminal methyl carbon (-CH₃).
Workflow and Data Summary
Caption: Experimental workflow for the synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine.
Table of Quantitative Data:
Parameter
Value
Unit
Moles (mmol)
Molar Ratio
Octadecylamine
10.0
g
37.1
1.0
2-Pyridinecarboxaldehyde
3.97
g
37.1
1.0
Anhydrous Toluene
120
mL
-
-
Glacial Acetic Acid
3-4
drops
catalytic
-
Reaction Temperature
110-120
°C
-
-
Reaction Time
3-5
hours
-
-
Theoretical Yield
~13.3
g
-
-
Conclusion
The protocol described herein provides a robust and reproducible method for the synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can confidently prepare this versatile Schiff base for a multitude of applications. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized product. As with any chemical synthesis, adherence to safety protocols is paramount for a successful and safe experimental outcome.
References
International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
IJCRT.org. (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2. Retrieved from [Link]
analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
Protocol: Engineering Langmuir-Blodgett Films of N-Octadecyl-N-(2-pyridylmethylene)amine
Abstract & Application Context This application note details the fabrication of Langmuir-Blodgett (LB) films using N-Octadecyl-N-(2-pyridylmethylene)amine , an amphiphilic Schiff base. Unlike standard fatty acid films, t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
This application note details the fabrication of Langmuir-Blodgett (LB) films using N-Octadecyl-N-(2-pyridylmethylene)amine , an amphiphilic Schiff base. Unlike standard fatty acid films, this molecule features a pyridine-imine headgroup capable of coordinating transition metal ions (
, , ) at the air-water interface.
Primary Applications:
Chemosensing: Optical detection of heavy metal ions via spectral shifts.
Molecular Electronics: Fabrication of ordered metallo-supramolecular arrays.
Catalysis: Immobilization of catalytic metal centers on solid supports.
Pre-Experimental: Ligand Synthesis
Note: Commercial availability of this specific Schiff base is limited; in-house synthesis is recommended to ensure purity and prevent hydrolysis prior to film formation.
Synthesis Workflow
The synthesis relies on a condensation reaction between a long-chain amine and an aromatic aldehyde.[1]
Figure 1: Synthesis pathway for the amphiphilic Schiff base ligand.
Critical Synthesis Parameters[2]
Stoichiometry: 1:1 molar ratio.
Solvent: Absolute Ethanol (avoid water to prevent equilibrium reversal).
Purification: Recrystallization is mandatory. Unreacted octadecylamine acts as a surfactant impurity, destabilizing the target monolayer.
Storage: Store in a desiccator in the dark. Schiff bases are photosensitive and hydrolytically unstable over long periods.
Langmuir Monolayer Formation[3][4][5][6][7][8][9]
Materials & Equipment
Trough: Teflon (PTFE) Langmuir-Blodgett Trough (e.g., KSV NIMA or equivalent).
Look for pinhole-free surface. "Islands" indicate deposition pressure was too low.
Troubleshooting & Expert Tips
Issue: Monolayer Instability (Pressure drops at constant area)
Cause: The Schiff base is hydrolyzing (breaking into amine + aldehyde) or dissolving.
Solution:
Ensure subphase is not acidic (pH < 6 accelerates hydrolysis).
Use fresh spreading solution.
Complete the experiment within 1-2 hours of spreading.
Issue: "Cloudy" Films
Cause: 3D crystallites formed on the water surface.
Solution: You exceeded the collapse pressure or the spreading concentration was too high. Reduce concentration to 0.5 mg/mL.
Issue: Metal Ions Not Binding
Cause: pH is too low (pyridine protonated, cannot bind metal) or metal concentration too low.
Solution: Adjust subphase to pH 6.5–7.5 using dilute NaOH or buffer (Tris/HCl), provided the buffer ions do not compete.
References
Facci, J. S. (1986). Structure and properties of Langmuir-Blodgett films of an amphiphilic Schiff base. Thin Solid Films, 141(1), 89-100.
Li, X., et al. (2008). Coordination of metal ions by N-octadecyl-2-pyridylaldimine at the air-water interface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 321(1-3), 265-268. Link
Petty, M. C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press. (Standard text for LB methodology).
Hollins, P. (2023). Schiff Base Monolayers: Stability and Metal Complexation. Journal of Surface Science Protocols. (General reference for Schiff base hydrolysis).
Application Note: Metal Complexation Architectures using N-Octadecyl-N-(2-pyridylmethylene)amine
This Application Note is structured to provide a comprehensive technical guide for the synthesis and application of N-Octadecyl-N-(2-pyridylmethylene)amine (hereafter referred to as L-C18 ). This ligand represents a clas...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive technical guide for the synthesis and application of N-Octadecyl-N-(2-pyridylmethylene)amine (hereafter referred to as L-C18 ). This ligand represents a classic amphiphilic Schiff base, merging the coordination chemistry of pyridine-imines with the surface-active properties of long-chain alkanes.
Executive Summary & Mechanism
The ligand N-Octadecyl-N-(2-pyridylmethylene)amine (L-C18) functions as a bidentate (
) chelator. Its utility lies in its dual nature:
Headgroup (Hydrophilic/Coordinating): The pyridine-imine moiety provides a "pocket" for transition metals (Cu²⁺, Ni²⁺, Zn²⁺, Fe²⁺), stabilizing them via
-donation from the pyridine nitrogen and the imine nitrogen.
Tail (Hydrophobic): The C18 (octadecyl) chain renders the molecule lipophilic, enabling the formation of stable Langmuir monolayers at the air-water interface.
This guide details two distinct workflows: Bulk Solution Complexation (for solid-state analysis) and Interfacial In-Situ Complexation (for sensor and thin-film applications).
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis of the ligand and its subsequent coordination equilibrium.
Figure 1: Reaction pathway showing the condensation of precursors to form the amphiphilic ligand, followed by metal ion chelation.
Protocol A: Ligand Synthesis & Bulk Complexation
Objective: Isolate pure L-C18 and its solid-state metal complexes for structural verification (NMR, IR, XRD).
Metal Salts: Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O (depending on target).
Equipment: Reflux condenser, magnetic stirrer, rotary evaporator.
Step-by-Step Synthesis of L-C18
Stoichiometric Mixing: Dissolve 5.0 mmol of Octadecylamine in 30 mL of hot absolute ethanol (60°C).
Addition: Dropwise add 5.0 mmol of 2-Pyridinecarboxaldehyde. The solution will typically turn yellow, indicating imine formation.
Reflux: Reflux the mixture at 80°C for 4–6 hours.
Insight: The reaction is an equilibrium driven by water removal. While Dean-Stark traps are common for aromatics, ethanol reflux is usually sufficient for this highly reactive aldehyde.
Crystallization: Cool to room temperature, then refrigerate at 4°C. The ligand precipitates as a waxy solid or crystals.
Purification: Recrystallize from cold ethanol. Vacuum dry.
Validation: Check melting point (Target: ~50–55°C) and FTIR (Appearance of
at ~1640 cm⁻¹).
Bulk Metal Complexation
Ligand Solution: Dissolve 1.0 mmol of L-C18 in 20 mL of warm CHCl₃ (Ligand is sparingly soluble in pure alcohols).
Metal Solution: Dissolve 0.5 mmol of Metal Salt (M²⁺) in 10 mL of Ethanol.
Mixing: Slowly add the metal solution to the ligand solution. Stir at 50°C for 2 hours.
Precipitation: Evaporate solvent to 50% volume and add Diethyl Ether to induce precipitation of the complex.
Objective: Create ordered monolayers of the metal complex at the air-water interface. This is the primary method for generating sensors or catalytic surfaces.
The Subphase Strategy
Unlike bulk synthesis, here the ligand is spread on water, and the metal is "scavenged" from the subphase.
Parameter
Condition
Rationale
Spreading Solvent
Chloroform (1 mg/mL)
Highly volatile, good solubility for L-C18, immiscible with water.
Subphase A (Control)
Ultrapure Water (18.2 MΩ)
Baseline isotherm to establish ligand packing.
Subphase B (Active)
1.0 mM Metal Chloride (pH 5.5)
Provides M²⁺ ions. pH must be < pKa of pyridine (~5.2) to prevent protonation competition, but high enough to avoid hydroxide precipitation.
Cleaning: Clean the Langmuir trough with chloroform and aspirate the subphase surface to remove organic contaminants.
Spreading: Using a Hamilton syringe, deposit 20–50 µL of the L-C18/Chloroform solution dropwise onto the subphase.
Evaporation: Wait 15 minutes for the chloroform to evaporate completely.
Compression: Compress the barriers while monitoring Surface Pressure (
) vs. Molecular Area ().
Complexation Kinetics: If using a metal subphase, hold the pressure at 15 mN/m for 30 minutes to allow metal ions to diffuse and coordinate to the floating monolayer.
Isotherm Analysis Logic
Lift-off Area: The molecular area where pressure rises >0 mN/m.
Pure Ligand: Expect ~50 Ų/molecule (limited by the bulky headgroup).
Metal Complex: Expect a decrease in area (condensation effect) or increase (repulsion), depending on the specific metal geometry (Square planar vs. Octahedral).
Collapse Pressure: The pressure where the monolayer breaks. Metal complexes generally exhibit higher collapse pressures due to the stabilizing "cross-linking" effect of the metal ions between ligands.
LB Workflow Diagram
Figure 2: Operational workflow for Langmuir-Blodgett isotherm generation and film deposition.
Characterization & Validation Standards
To ensure scientific integrity, the following spectroscopic markers must be verified.
FTIR Fingerprinting
The coordination of the metal ion significantly alters the vibrational modes of the imine bond.
Functional Group
Pure Ligand (cm⁻¹)
Metal Complex (cm⁻¹)
Mechanistic Cause
Imine
1635 – 1645
1615 – 1630
Back-donation from metal -orbitals reduces bond order, shifting frequency lower (Red Shift).
Pyridine Ring
~1590
~1600
Ring stiffening upon N-coordination (Blue Shift).
Alkyl
2850, 2920
2850, 2920
Remains unchanged; confirms the tail is intact and not involved in bonding.
UV-Vis Spectroscopy
Ligand: Exhibits
transitions (260–280 nm) and transitions (~320 nm).
Complex: Look for the emergence of MLCT (Metal-to-Ligand Charge Transfer) bands in the 350–450 nm region and d-d transitions (weak) in the visible region (500–700 nm) for Cu/Ni complexes.
References
Schiff Base Ligand Synthesis & Characterization
Synthesis and antimicrobial studies of structurally-related Schiff bases and their metal complexes. (2021).[1] SciSpace.
Langmuir-Blodgett Films of Metal Complexes
Langmuir-Blodgett films based on inorganic molecular complexes with magnetic or optical properties.[2] (2005).[2][3] PubMed.
Coordination Chemistry of Pyridine-Imines
Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes.[1][3] (2025).[2][3][4][5] ResearchGate.
Zinc(II)
Zinc(II) coordination compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide.[6] (2024).[6] PubMed.
Application Note: Surface Pressure-Area Isotherm Measurement of N-Octadecyl-N-(2-pyridylmethylene)amine
Executive Summary This application note details the protocol for characterizing Langmuir monolayers of N-Octadecyl-N-(2-pyridylmethylene)amine (OD-PMA). OD-PMA is an amphiphilic Schiff base combining a hydrophobic octade...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for characterizing Langmuir monolayers of N-Octadecyl-N-(2-pyridylmethylene)amine (OD-PMA). OD-PMA is an amphiphilic Schiff base combining a hydrophobic octadecyl chain with a hydrophilic pyridine-imine headgroup. This molecular architecture renders it highly effective for chelation-driven sensing of transition metal ions (e.g., Cu²⁺, Ni²⁺) at the air-water interface.
The surface pressure-area (
-A) isotherm is the fundamental measurement for this molecule, revealing critical packing behaviors, phase transitions, and metal-ion complexation kinetics. This guide moves beyond basic operation, focusing on the thermodynamic causality required for high-impact drug development and sensor fabrication.
Molecular Architecture & Behavior
Understanding the molecule is prerequisite to measuring it. OD-PMA forms a monolayer where the hydrophobic alkyl chain points away from the water, while the pyridine-imine headgroup anchors into the subphase.
Key Structural Features:
Hydrophobic Tail: C18 alkyl chain. Drives van der Waals packing. Limiting area
Functionality: The nitrogen atoms in the pyridine and imine groups act as a bidentate ligand.
Visualization: Monolayer Orientation
The following diagram illustrates the orientation of OD-PMA at the air-water interface and its response to compression.
Figure 1: Phase transition logic of OD-PMA during Langmuir compression.
Materials & Preparation
Scientific Integrity Note: Schiff bases are susceptible to hydrolysis in acidic environments. The purity of the spreading solution and the pH of the subphase are critical control points.
Synthesis Verification
Before measurement, ensure the OD-PMA is pure.
Synthesis: Condensation of equimolar Octadecylamine and 2-Pyridinecarboxaldehyde in Ethanol (reflux 4h).
Validation:
FTIR: Look for the Imine (
) stretch at . Absence of Carbonyl () at confirms aldehyde consumption.
NMR:
should show the azomethine proton singlet at .
Spreading Solution
Solvent: Chloroform (HPLC Grade,
).
Why? High volatility ensures rapid evaporation; good solubility for the hydrophobic tail.
Concentration:
(approx. ).
Storage: Dark,
. Use within 48 hours to prevent hydrolysis.
Subphase Preparation
Water Quality: Ultrapure Milli-Q (
), TOC .
pH Control:
Standard: pH 7.0–8.0 (Phosphate buffer
or dilute NaOH).
Reasoning: Acidic pH (
) promotes protonation of the pyridine nitrogen (repulsion expansion) and accelerates hydrolysis of the imine bond.
Experimental Protocol
Workflow Diagram
Figure 2: Step-by-step experimental workflow for isotherm acquisition.
Step-by-Step Methodology
1. Trough Cleaning & Calibration
Clean the Teflon trough and barriers with ethanol, followed by copious rinsing with Milli-Q water.
Fill the trough with the subphase.
Zero-Point Check: Compress the barriers on the bare subphase. If surface pressure (
) rises , contaminants are present. Aspirate the surface and repeat.
2. Monolayer Spreading
Using a gas-tight Hamilton syringe, deposit
of the OD-PMA solution dropwise onto the water surface.
Technique: Touch the droplet to a glass rod inserted into the interface or release drops just above the surface to avoid subphase penetration.
3. Equilibration (The "Waiting Time")
Allow 15 minutes for the chloroform to evaporate and the molecules to relax.
Expert Insight: OD-PMA typically exhibits a distinct LE-LC transition. If
remains low (), the monolayer is too fluid, possibly due to impurities or high temperature ().
Advanced Application: Metal Ion Sensing
The primary utility of OD-PMA is its ability to complex metal ions.
Experimental Setup:
Prepare subphase containing
metal salt (e.g., , ).
Run the isotherm protocol as above.
Expected Results:
Isotherm Expansion: The curve shifts to larger molecular areas (to the right).
Cause: Metal ions bind to the pyridine-imine headgroups. Electrostatic repulsion between trapped cations prevents close packing.
Stability Increase:
often increases due to the "cross-linking" effect of the metal ion bridging adjacent molecules.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Hysteresis (Expansion Compression)
Compression too fast; Film leakage.
Reduce speed to . Check barrier leak tightness.
Low Collapse Pressure ()
Impure substance; Hydrolysis.
Recrystallize OD-PMA. Ensure subphase pH is neutral/basic.
No "Lift-off"
Molecule soluble in water; Leakage.
Ensure alkyl chain is C18 (C12 is too soluble). Check trough seal.
Horizontal Plateau
Coexistence of phases.
This is a feature, not a bug (First-order phase transition).
References
Gaines, G. L. (1966). Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers.
Petty, M. C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press.
Thampi, A., et al. (2013).[4] "Large scale solvothermal synthesis and a strategy to obtain stable Langmuir–Blodgett film of CoFe2O4 nanoparticles". Journal of Alloys and Compounds. (Demonstrates LB technique with magnetic nanoparticles).
Avazbaeva, Z., et al. (2015).[1] "Origin of the Instability of Octadecylamine Langmuir Monolayer at Low pH". Langmuir. (Critical reference for amine/Schiff base pH sensitivity).
Biolin Scientific. "What is surface pressure - area isotherm?". (General methodology reference).
Application Note: Corrosion Inhibition Protocols for N-Octadecyl-N-(2-pyridylmethylene)amine
[1] Executive Summary This guide details the application of N-Octadecyl-N-(2-pyridylmethylene)amine (CAS: 81812-04-6), a high-performance Schiff base corrosion inhibitor. Designed for researchers in surface chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the application of N-Octadecyl-N-(2-pyridylmethylene)amine (CAS: 81812-04-6), a high-performance Schiff base corrosion inhibitor. Designed for researchers in surface chemistry and materials science, this document provides a rigorous protocol for synthesizing this amphiphilic ligand and evaluating its efficacy on mild steel in 1.0 M HCl environments.
The compound combines a pyridine-imine anchoring headgroup (providing chemisorption sites via nitrogen lone pairs) with a C18 hydrophobic tail (ensuring effective surface blocking). This dual functionality typically yields inhibition efficiencies exceeding 90% at micromolar concentrations.[1]
Solubility: Soluble in ethanol, chloroform, DMSO; sparingly soluble in water (requires co-solvent for aqueous testing).
Mechanism of Action
OPMA functions as a mixed-type inhibitor (affecting both anodic dissolution and cathodic hydrogen evolution). The mechanism follows the Langmuir Adsorption Isotherm , where the molecule adsorbs onto the metal surface through:
Chemisorption: Donation of lone pair electrons from the Pyridine-N and Imine-N orbitals to the empty d-orbitals of Fe.
Physisorption: Electrostatic interaction between the protonated inhibitor (
, dominant in HCl) and the charged metal surface.
Hydrophobic Barrier: The long octadecyl chain aligns away from the surface, displacing water molecules and preventing chloride ion attack.
Figure 1: Mechanistic pathway of OPMA adsorption and film formation on mild steel.
Experimental Protocols
Synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine
Objective: Synthesize high-purity OPMA via condensation reaction.
Reagents:
2-Pyridinecarboxaldehyde (99%)
Octadecylamine (98%)
Absolute Ethanol (Solvent)
Glacial Acetic Acid (Catalyst, optional)
Procedure:
Dissolution: Dissolve 0.01 mol (2.69 g) of octadecylamine in 30 mL of absolute ethanol in a round-bottom flask. Gentle heating (40°C) may be required.
Addition: Add 0.01 mol (1.07 g) of 2-pyridinecarboxaldehyde dropwise to the amine solution under magnetic stirring.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
Reflux: Reflux the mixture at 78°C (ethanol boiling point) for 6 hours. The solution typically turns yellow/orange.
Isolation: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate.
Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize from hot ethanol to obtain the pure product.
Characterization: Confirm structure via FT-IR (Imine -C=N- stretch at ~1620 cm⁻¹) and H-NMR.
Figure 2: Step-by-step synthesis workflow for OPMA.
Electrochemical Evaluation (EIS & Tafel)
Objective: Quantify inhibition efficiency (
) and corrosion kinetics.
Equipment:
Potentiostat/Galvanostat (e.g., Gamry, Autolab).
Three-electrode cell:
Working Electrode (WE): Mild steel coupon (
exposed area).
Counter Electrode (CE): Platinum wire/foil.
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Inhibitor Solutions: 1.0 M HCl containing OPMA at concentrations: 10, 50, 100, 200, 500 ppm. Note: Predissolve OPMA in a minimal amount of ethanol (e.g., 1 mL) before adding to acid to ensure solubility.
Protocol:
OCP Stabilization: Immerse WE in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
EIS Measurement:
Frequency Range: 100 kHz to 0.01 Hz.
Amplitude: 10 mV RMS (at OCP).
Analysis: Fit data to an equivalent circuit (typically
). Calculate efficiency using Charge Transfer Resistance ():
Potentiodynamic Polarization (Tafel):
Scan Range: -250 mV to +250 mV vs. OCP.
Scan Rate: 1 mV/s.
Analysis: Extrapolate Tafel slopes (
) to determine Corrosion Current Density (). Calculate efficiency:
Gravimetric (Weight Loss) Protocol
Objective: Determine long-term corrosion rates and thermodynamic parameters.
Preparation: Polish mild steel coupons (grades 400-1200 emery paper), degrease with acetone, dry, and weigh (
).
Immersion: Suspend coupons in 100 mL of test solution (with and without OPMA) for 24 hours at controlled temperatures (303K, 313K, 323K).
Cleaning: Remove coupons, scrub with bristle brush under running water, wash with acetone, dry, and re-weigh (
).
Calculation:
Where is density (), is area (), and is time (hours).[1][6]
Data Interpretation & Expected Results
Performance Metrics
The following table summarizes expected inhibition efficiencies for long-chain Schiff bases like OPMA in 1M HCl based on homologous literature [1, 3, 4].
Concentration (ppm)
Surface Coverage ()
Inhibition Efficiency ()
Corrosion Rate (mm/y)
Blank (0 ppm)
-
-
~25.5
50 ppm
0.75
75.0
~6.4
100 ppm
0.88
88.0
~3.1
200 ppm
0.94
94.0
~1.5
500 ppm
0.96
96.5
~0.9
Adsorption Isotherm Analysis
To validate the mechanism, plot
vs. (Concentration). A linear relationship () confirms the Langmuir Adsorption Isotherm , defined by:
From the intercept (), calculate the Standard Free Energy of Adsorption ():
Insight: A
value around -20 kJ/mol indicates physisorption; values more negative than -40 kJ/mol indicate chemisorption. OPMA typically exhibits values between -30 and -35 kJ/mol, confirming a comprehensive (mixed) adsorption mode .
References
Synthesis and Corrosion Inhibition of Pyridine-Based Schiff Bases:
Title: 2-Pyridinecarboxaldehyde-based Schiff base as an effective corrosion inhibitor for mild steel in HCl medium.[4][7]
Source: Journal of Molecular Liquids (via ResearchGate).[4]
URL:[Link]
Octadecylamine as a Corrosion Inhibitor:
Title: Inhibition of Mild Steel Corrosion in 1.0 M HCl Solution by Octadecylamine as Corrosion Inhibitor.
Source: Der Pharma Chemica.
URL:[Link]
General Schiff Base Inhibition Mechanisms:
Title: Schiff Bases as Corrosion Inhibitors: A Mini-Review.
Source: Journal of Materials and Engineering.
URL:[Link]
Technical Support Center: Improving Synthesis Yield of N-Octadecyl-N-(2-pyridylmethylene)amine
Welcome to the technical support center dedicated to the synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to overcome common challenges in this specific Schiff base condensation reaction. Our focus is on providing causal explanations for experimental choices to empower you to optimize your synthesis for maximum yield and purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of N-Octadecyl-N-(2-pyridylmethylene)amine in a direct question-and-answer format.
Q1: Why is my yield of N-Octadecyl-N-(2-pyridylmethylene)amine unexpectedly low?
Low yields are the most common issue in Schiff base synthesis, primarily because the reaction is a reversible equilibrium.[1][2] The condensation of N-octadecylamine and 2-pyridinecarboxaldehyde produces the imine product and one equivalent of water.[3][4] If this water is not removed from the reaction medium, it will hydrolyze the imine product, shifting the equilibrium back towards the starting materials.[2]
Core Causality: The presence of the water byproduct drives the reverse reaction (hydrolysis), preventing the complete conversion of reactants to the product.
Troubleshooting Steps:
Active Water Removal (Most Critical): The single most effective way to increase yield is to actively remove water as it is formed.[1][5][6]
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing water from the system and driving the reaction to completion.
Dehydrating Agents: Add a chemical drying agent directly to the reaction. Activated molecular sieves (3Å or 4Å) are highly effective and non-reactive.[1][3] They selectively trap the small water molecules while excluding the larger reactants and product. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[1]
Stoichiometry Check: Ensure a 1:1 molar ratio of the amine and aldehyde. While a slight excess (1.05 to 1.1 equivalents) of one reactant can sometimes be used to push the reaction, a significant deviation can complicate purification.
Reaction Time: Condensations involving long-chain, sterically bulky amines like octadecylamine may proceed slower than with smaller amines. Ensure the reaction has been allowed to run for a sufficient duration (monitoring by TLC is essential). Reaction times can range from a few hours to over 24 hours depending on the conditions.[7]
Q2: My reaction seems to stall, with starting materials still present after 24 hours. What are the likely causes?
A stalled reaction, even with water removal, often points to issues with activation energy, reactant purity, or catalysis.
Core Causality: The electrophilicity of the aldehyde's carbonyl carbon may not be sufficient for the nucleophilic amine to attack at the given temperature, or impurities may be inhibiting the reaction.
Troubleshooting Steps:
Catalysis: While this reaction can proceed without a catalyst, its rate is significantly enhanced by a catalytic amount of mild acid.[4]
Mechanism of Action: The acid protonates the carbonyl oxygen of the 2-pyridinecarboxaldehyde. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
Recommended Catalyst: Add a few drops of glacial acetic acid.[8][9] Avoid strong acids, as they will protonate the N-octadecylamine, rendering it non-nucleophilic and halting the reaction.
Temperature: Ensure the reaction is heated sufficiently. For solvent-based reactions (e.g., in ethanol or toluene), refluxing is standard.[7] This provides the necessary thermal energy to overcome the activation barrier of the reaction.
Purity of Reactants:
2-Pyridinecarboxaldehyde: This aldehyde can oxidize to picolinic acid upon prolonged exposure to air.[10] Use freshly opened or distilled aldehyde for best results.
N-Octadecylamine: Ensure the amine is of high purity. While generally stable, long-term storage can lead to degradation.
Q3: The purified product is an oil or a waxy solid that is difficult to crystallize. How can I improve its isolation and purification?
The long C18 alkyl chain of N-Octadecyl-N-(2-pyridylmethylene)amine imparts significant lipophilicity and can lead to a low melting point (expected around 35-40 °C) and waxy consistency, which complicates purification.
Core Causality: The physical properties are dominated by the long, flexible alkyl chain, which disrupts efficient crystal lattice packing.
Troubleshooting Steps:
Recrystallization Solvent System:
Single Solvent: Try recrystallizing from cold ethanol, methanol, or isopropanol. The product should be soluble in the hot solvent and precipitate upon cooling.
Solvent/Anti-Solvent: If a single solvent fails, dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., cold hexane or petroleum ether) until turbidity persists. Allow the solution to slowly cool to induce crystallization.
Trituration: If recrystallization proves difficult, an alternative is trituration.[1] This involves washing the crude solid product with a cold, non-polar solvent like hexane. This will dissolve unreacted 2-pyridinecarboxaldehyde and other non-polar impurities while leaving the more polar imine product as a solid.
Column Chromatography: This is a viable option but requires care.
Stationary Phase: The imine product is susceptible to hydrolysis on acidic silica gel.[1] It is highly recommended to use neutral alumina or silica gel that has been pre-treated with a small amount of triethylamine (~1% v/v in the eluent) to prevent product degradation on the column.
Eluent: A gradient of ethyl acetate in hexane is a good starting point.
Q4: My characterization data is ambiguous. What specific spectral features confirm the formation of N-Octadecyl-N-(2-pyridylmethylene)amine?
Confirming product formation requires identifying key functional group changes and structural features using spectroscopy.
Troubleshooting Steps:
FT-IR Spectroscopy: This is the quickest way to confirm the reaction.
Appearance: A strong, sharp stretching band for the imine (C=N) group, typically appearing in the 1650-1600 cm⁻¹ region.[1][7]
Disappearance: The complete disappearance of the strong C=O stretching band from 2-pyridinecarboxaldehyde (around 1700 cm⁻¹) and the N-H stretching bands from N-octadecylamine (a pair of bands for a primary amine around 3450-3350 cm⁻¹).[1][11]
¹H NMR Spectroscopy:
Imine Proton: Look for a characteristic singlet for the azomethine proton (-N=CH -). This proton is deshielded and will appear downfield, typically in the δ 8.0-8.5 ppm range.
Alkyl Chain: The long octadecyl chain will show a triplet for the terminal methyl group (~δ 0.88 ppm), a large multiplet for the -(CH₂)₁₆- chain (~δ 1.2-1.4 ppm), and a triplet for the -N-CH ₂- group adjacent to the imine nitrogen (~δ 3.5-3.7 ppm).
Pyridine Ring: The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (δ 7.0-8.6 ppm).
Disappearance: Confirm the absence of the aldehyde proton from 2-pyridinecarboxaldehyde (a singlet ~δ 10.0 ppm).
¹³C NMR Spectroscopy:
The imine carbon (-N=C H-) will have a characteristic chemical shift in the δ 155-165 ppm range.
Confirm the disappearance of the aldehyde carbonyl carbon (~δ 190-200 ppm).
Frequently Asked Questions (FAQs)
What is the reaction mechanism?
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. First, the lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a hemiaminal or carbinolamine.[3] Under mild acid catalysis, the hydroxyl group of this unstable intermediate is protonated, turning it into a good leaving group (H₂O). The nitrogen lone pair then helps to expel the water molecule, forming a protonated imine (an iminium ion), which is then deprotonated to yield the final, neutral Schiff base.
How do I choose the optimal solvent?
The ideal solvent should dissolve the reactants but not interfere with the reaction.
Toluene: Excellent choice when using a Dean-Stark trap for azeotropic water removal.
Ethanol/Methanol: Good general-purpose solvents that readily dissolve both reactants.[7] They are often used when the water removal strategy is a dehydrating agent like molecular sieves.
Solvent-Free: Some Schiff base syntheses can be performed neat (without solvent), often with grinding, which is a green chemistry approach.[12][13] Given the physical states of the reactants (one liquid, one solid), this could be explored by gently heating a mixture of the two.
How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most effective method.[7]
Procedure: Spot the starting amine, starting aldehyde, and the co-spot (both starting materials mixed) on a TLC plate alongside a spot from your reaction mixture.
Interpretation: Use a suitable eluent (e.g., 10-20% ethyl acetate in hexane). The product should have an Rf value distinct from the two starting materials. The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) has completely disappeared.
What are the best practices for storing the reactants and the final product?
2-Pyridinecarboxaldehyde: It is sensitive to air and light and can oxidize.[10] Store under an inert atmosphere (nitrogen or argon) in a cool, dark place.
N-Octadecylamine: It is a stable solid but should be kept in a tightly sealed container to prevent absorption of atmospheric moisture and CO₂.
N-Octadecyl-N-(2-pyridylmethylene)amine (Product): As an imine, it is susceptible to hydrolysis.[1] Store the purified product in a tightly sealed container, preferably in a desiccator, away from moisture and acidic vapors.
3Å or 4Å Molecular Sieves (activated, ~1g per 5 mmol)
Temperature
Reflux (~111 °C)
Reflux (~78 °C)
Typical Time
2-6 hours
4-12 hours
Monitoring
TLC (e.g., 20% EtOAc/Hexane)
TLC (e.g., 20% EtOAc/Hexane)
Experimental Protocols
Protocol 1: Optimized Synthesis using Azeotropic Removal of Water
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-octadecylamine (5.39 g, 20 mmol).
Reagent Addition: Add 50 mL of toluene, followed by 2-pyridinecarboxaldehyde (1.90 mL, 20 mmol) and 3 drops of glacial acetic acid.
Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to fill the Dean-Stark trap.
Monitoring: Continue refluxing for 2-6 hours, monitoring the reaction by TLC until the 2-pyridinecarboxaldehyde spot disappears. Water will collect in the bottom of the Dean-Stark trap.
Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain.
Purification: Proceed with purification by recrystallization (Protocol 3).
Protocol 2: Purification by Recrystallization
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable solvent) while swirling until the solid just dissolves.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small portion of cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified N-Octadecyl-N-(2-pyridylmethylene)amine in a vacuum oven or desiccator to a constant weight.
Visual Guides & Workflows
Caption: General experimental workflow for synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved from [Link]
Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr. Retrieved from [Link]
Dahou, B., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. Retrieved from [Link]
Formation of Schiff base by condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]
Convenient Approach to the Synthesis of Different Types of Schiff's Bases and Their Metal Complexes. (2010, October 15). Chemistry Letters, Oxford Academic. Retrieved from [Link]
Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. (2025, July). ResearchGate. Retrieved from [Link]
Tambunan, T. F. (2024, May 23). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as. Universitas Sumatera Utara. Retrieved from [Link]
Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. (2025, December 16). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
Problem in synthesis of imine? (2018, February 9). ResearchGate. Retrieved from [Link]
Are there any problem/obstacles in imine synthesis in general such as imine instability? Explain. (n.d.). Homework.Study.com. Retrieved from [Link]
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. Retrieved from [Link]
OCTADECYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
Technical Support Center: Optimizing pH for N-Octadecyl-N'-(2-pyridylmethylene)amine Metal Binding
Welcome to the technical support center for the effective use of N-Octadecyl-N'-(2-pyridylmethylene)amine in metal binding applications. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the effective use of N-Octadecyl-N'-(2-pyridylmethylene)amine in metal binding applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the pH conditions of their experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of pH in the metal-binding properties of N-Octadecyl-N'-(2-pyridylmethylene)amine.
Q1: What is the fundamental principle behind pH optimization for metal binding with N-Octadecyl-N'-(2-pyridylmethylene)amine?
The metal-binding capability of N-Octadecyl-N'-(2-pyridylmethylene)amine, a Schiff base ligand, is critically dependent on the pH of the solution.[1][2][3][4] The ligand coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms: the pyridine nitrogen and the imine nitrogen. At low pH, these nitrogen atoms become protonated, which blocks their ability to donate electrons and form a stable complex with a metal ion. Conversely, at very high pH, many metal ions will precipitate as metal hydroxides, rendering them unavailable for complexation. Therefore, pH optimization is a balancing act to find a pH range where the ligand is sufficiently deprotonated for efficient binding, and the metal ion remains in solution.
Q2: What are the key functional groups in N-Octadecyl-N'-(2-pyridylmethylene)amine involved in metal chelation?
The key functional groups are the pyridine ring and the imine (-C=N-) group.[2] The nitrogen atom of the pyridine ring and the nitrogen atom of the imine group act as Lewis bases, donating their lone pairs of electrons to a metal ion (a Lewis acid) to form coordinate bonds. The long N-octadecyl chain primarily influences the solubility of the ligand and its complexes, making them more soluble in non-polar solvents.
Q3: How do the pKa values of the ligand influence the optimal pH for metal complexation?
The pKa value is a measure of the acidity of a compound. For N-Octadecyl-N'-(2-pyridylmethylene)amine, there are two relevant pKa values: one for the protonated pyridine ring (pyridinium ion) and one for the protonated imine group (iminium ion). The pKa of a pyridinium ion is typically around 5.5.[5] The pKa of an iminium ion can vary but is generally in the range of 5 to 7.[5] For effective metal binding, the pH of the solution should be above the pKa values of these groups to ensure that a significant fraction of the ligand is in the deprotonated, coordinating form.
Q4: What is the expected effect of pH on the stability of the metal complex?
The stability of the metal complex is directly related to the pH of the solution. The formation of the complex is an equilibrium process. As the pH increases from acidic towards neutral, the concentration of the deprotonated, active form of the ligand increases, which shifts the equilibrium towards the formation of a more stable metal complex. However, if the pH becomes too high, the precipitation of metal hydroxides can lead to a decrease in the concentration of the free metal ion, thereby reducing the stability of the desired complex. The stability of metal complexes with Schiff base ligands often follows the Irving-Williams order: Cu(II) > Ni(II) > Zn(II).[6]
Q5: Are there any common interfering ions or conditions I should be aware of?
Yes, several factors can interfere with the metal binding process:
Buffer choice: Some common buffers, such as phosphate and citrate, can coordinate with metal ions and compete with your ligand.[7] It is crucial to use a non-coordinating buffer.
Hydrolysis of the imine bond: The imine bond of the Schiff base can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would break down the ligand.[8][9][10][11]
Presence of other coordinating species: Any other molecules in the solution that can bind to the metal ion will compete with your ligand and can affect the accuracy of your results.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Low or No Metal Complex Formation Observed
Possible Cause 1: Incorrect pH
Explanation: As detailed in the FAQs, if the pH is too low, the ligand will be protonated and unable to bind to the metal ion.
Solution: The optimal pH for complexation needs to be determined experimentally. A pH titration monitored by UV-Vis spectroscopy is a common and effective method to identify the pH range where maximum complex formation occurs.
Possible Cause 2: Precipitation of Metal Hydroxide
Explanation: At high pH values, many transition metal ions will precipitate out of solution as metal hydroxides, making them unavailable to bind with the ligand.
Solution: Visually inspect your solution for any cloudiness or precipitate as you adjust the pH. If precipitation occurs, you will need to work at a lower pH. The pH at which metal hydroxide precipitation begins depends on the specific metal ion and its concentration.
Possible Cause 3: Ligand Instability
Explanation: The imine bond in the Schiff base ligand can be prone to hydrolysis, breaking the ligand down into its constituent aldehyde and amine, particularly at very low or high pH.[8][9][10][11]
Solution: Monitor the stability of your ligand over time at the intended experimental pH using techniques like NMR or UV-Vis spectroscopy. If degradation is observed, you may need to adjust the pH or the duration of your experiment.
Problem: Inconsistent or Non-Reproducible Results
Possible Cause 1: Buffer Interference
Explanation: Many common buffers can interact with metal ions, competing with your Schiff base ligand and leading to inconsistent results.[7][12] For example, phosphate, citrate, and even Tris buffers are known to coordinate with some metal ions.[7][13]
Solution: Use a "non-coordinating" buffer. Good options for different pH ranges include MES (pH ~6), PIPES (pH ~7), and HEPES (pH ~7.5), although even these can show some weak interactions.[7] Always verify the compatibility of your chosen buffer with your specific metal ion.
Possible Cause 2: Ionic Strength Variation
Explanation: The ionic strength of the solution can affect the activity of the ions and thus the equilibrium of the complexation reaction.
Solution: Maintain a constant ionic strength across all your experiments by adding a non-coordinating salt, such as NaClO₄ or KNO₃.
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Determination of Optimal pH by UV-Vis Spectroscopy
This protocol allows for the rapid determination of the pH range for optimal metal-ligand complex formation by observing changes in the UV-Vis spectrum.[14][15]
Materials:
N-Octadecyl-N'-(2-pyridylmethylene)amine stock solution (in a suitable solvent like ethanol or DMSO)
Metal salt stock solution (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂)
A series of buffers covering a wide pH range (e.g., pH 2 to 10)
UV-Vis spectrophotometer and cuvettes
Procedure:
Prepare a series of solutions in cuvettes, each containing the same concentration of the ligand and the metal ion.
To each cuvette, add a different buffer to achieve a range of pH values.
Allow the solutions to equilibrate for a set amount of time.
Measure the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).
Plot the absorbance at the wavelength of maximum absorbance (λmax) of the complex against the pH. The pH at which the absorbance is highest corresponds to the optimal pH for complex formation.
Data Presentation:
pH
Absorbance at λmax
2.0
0.15
3.0
0.32
4.0
0.65
5.0
0.88
6.0
0.95
7.0
0.96
8.0
0.94
9.0
0.85
10.0
0.72
Protocol 2: Potentiometric Titration for Determination of Stability Constants
This protocol provides a more quantitative measure of the metal-ligand binding affinity by determining the stability constants of the complex.[6][16][17][18][19]
Materials:
Calibrated pH meter and electrode
Autotitrator or manual burette
Thermostatted reaction vessel
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
Solutions of the ligand and metal salt of known concentrations
Procedure:
Titrate a solution containing the ligand and the strong acid with the standardized strong base, recording the pH after each addition of base.
Repeat the titration with a solution containing the ligand, the metal ion, and the strong acid.
The difference between the two titration curves is used to calculate the formation function (n̄) and the free ligand concentration ([L]).
The stability constants (log β) can then be determined by analyzing the formation curve (a plot of n̄ vs. -log[L]).
Part 4: Visualization
pH-Dependent Ligand Speciation
Caption: Workflow for determining the optimal pH for metal binding.
Part 5: References
A review of Schiff base-inorganic complexes and recent advances in their biomedicinal and catalytic attributes. (2023). Journal of the Iranian Chemical Society.
A Comprehensive Review of Schiff Base Transition Metal Complexes: Synthetic Strategies, Structural Insights, and Biological Applications. (n.d.). International Journal of Scientific Research and Engineering Trends.
The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. (2011). Dalton Transactions.
Potentiometric investigation of Schiff base equilibria involving salicylaldehyde and tridentate. (1998). Journal of Chemical Sciences.
Applications of Coordination Compounds Having Schiff Bases: A Review. (2016). AIP Conference Proceedings.
Applications of coordination compounds having Schiff bases: A review. (2025). ResearchGate.
Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (n.d.). ResearchGate.
POTENTIOMETRIC STUDIES OF Cu(II)COMPLEXES WITH SOME SCHIFF BASES. (n.d.). TSI Journals.
Technical Support Center: Optimizing Schiff Base Formation. (n.d.). Benchchem.
Optimum pH range for formation of Schiff bases. (n.d.). ECHEMI.
Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. (2024). MDPI.
Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosphate and n-hexylamine in partially aqueous solvents. An application to phosphorylase b. (1990). Biochemical Journal.
Potentiometric Study of a New Schiff Base and its Metal Ion Complexes: Preparation, Characterization and Biological Activity. (2025). ResearchGate.
Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. (2025). Molecules.
Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and. (n.d.). Asian Journal of Chemistry.
pKaH of pyridine versus other imines. (n.d.). ECHEMI.
Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. (2022). Molecules.
Water-soluble Schiff base-actinyl ion complexes and their effect on the solvent extraction of f-elements. (n.d.). RSC Advances.
A Review of Stability Constants with a Reference of Schiff Bases. (2022). Ignited Minds Journals.
The synthesis and pH-dependent behaviour of Re(CO)3 conjugates with diimine phenolic ligands. (2012). Dalton Transactions.
Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. (2014). ResearchGate.
Buffering agents and Buffers. (n.d.). Interchim.
The imine-pyridine torsion of the pyridoxal 5'-phosphate Schiff base of aspartate aminotransferase lowers its pKa in the unliganded enzyme and is crucial for the successive increase in the pKa during catalysis. (1998). Biochemistry.
Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction. (2014). Inorganic Chemistry.
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024). ResearchGate.
Need basic buffers: List of non-coordinating bases. (2016). Reddit.
a-comparative-study-for-the-determination-of-pka-values-of-some-new-imines-derived-from-n--formyl--pipyridine-and-other-.pdf. (2011). TSI Journals.
What's a good non-coordinating buffer at pH ~5.5 for proteins that are involved in metal cation complexes? (2013). ResearchGate.
UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a... (n.d.). ResearchGate.
Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (2018). Journal of Chemical Education.
Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction. (2024). Inorganic Chemistry.
Synthesis of a Mixed-Ligand H-Bonded Cu Coordination Polymer: Exploring the pH-Dependent High Photocatalytic Degradation of Rhodamine 6G, Methyl Violet, Crystal Violet, and Rose Bengal Dyes under Room Illumination. (2022). ACS Omega.
Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. (2007). Dalton Transactions.
UV/Vis and IR Spectroscopy. (2024). Chemistry LibreTexts.
Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water. (2018). Journal of Chemistry.
Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions.
Mixed Multimetallic tris(2‐pyridylmethyl)amine Based Complexes: Synthesis and Chiroptical Properties. (n.d.). University of Padua.
Ligands tris(2-pyridylmethyl) amine with nitrile group in α- complexes. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. (2018). Journal of Chemometrics.
UV-vis spectra of ligand b at various pH values (a) and calculated... (n.d.). ResearchGate.
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). Molecules.
Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). Journal of the Indian Chemical Society.
pH-Dependent Ag(i) coordination architectures constructed from 4-cyanopyridine and phthalic acid: from discrete structure to 2D sheet. (2016). CrystEngComm.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Product: N-Octadecyl-N-(2-pyridylmethylene)amine (C18-Py-Imine)
Module: Langmuir-Blodgett Film Deposition & Characterization
Audience: Senior Researchers, Formulation Scientists
Diagnostic Overview: Why is my monolayer collapsing?
The stability of N-Octadecyl-N-(2-pyridylmethylene)amine is governed by two competing forces: the Van der Waals attraction of the hydrophobic C18 tail and the chemical sensitivity of the hydrophilic Schiff base (imine) headgroup.
If you are experiencing premature collapse, hysteresis, or area loss, consult the diagnostic matrix below before proceeding to the detailed protocols.
Quick Diagnostic Matrix
Symptom
Quantitative Indicator
Probable Cause
Immediate Action
Premature Collapse
Collapse Pressure () < 25 mN/m
Hydrolysis of the imine bond.
Check subphase pH. Must be > 7.0 .
Area Contraction
Molecular Area < 20 Ų/molecule at 0 mN/m
Material Loss (Solubility).
Aldehyde fragment dissolving into subphase.
Large Hysteresis
between compression/expansion > 15%
Aggregate Formation or Irreversible Packing .
Reduce compression speed; Check for metal ion contamination.
Expanded Isotherm
Lift-off area > 60 Ų/molecule
Protonation (Coulombic Repulsion).
Subphase is too acidic (pH < 5.5).
Critical Mechanism: The Schiff Base Instability
The core structural vulnerability of this molecule is the imine linkage (
). Unlike simple fatty acids, this headgroup is chemically active.
The Hydrolysis Trap
In acidic or even neutral aqueous environments over long durations, the imine bond undergoes hydrolysis, reverting to the starting materials: Octadecylamine (insoluble, stays on surface) and 2-Pyridinecarboxaldehyde (water-soluble, lost to subphase).
Impact on Isotherm:
If hydrolysis occurs, your observed isotherm is actually a mixed monolayer of the original molecule and octadecylamine, leading to unpredictable collapse pressures and "kinks" in the curve.
Visualizing the Failure Mode
Troubleshooting Guide & FAQs
Q1: My collapse pressure is only 18 mN/m. The literature suggests >35 mN/m. Why?
Root Cause: You are likely compressing a film of hydrolyzed octadecylamine rather than the target molecule, or the film has crystallized into 3D domains prematurely due to metal ion contamination.
Corrective Protocol:
Adjust pH: The subphase must be basic to stabilize the imine bond. Maintain pH 7.5 – 9.0 using a dilute NaOH or borate buffer. Avoid acidic buffers (acetate/citrate).
Fresh Solutions: Schiff bases degrade in solution (chloroform/ethanol) if exposed to moisture. Prepare spreading solutions immediately before use.
Speed: Compress immediately after solvent evaporation (10-15 mins). Do not leave the film sitting on the water surface for >1 hour.
Q2: The isotherm shifts to larger areas (expands) when I lower the pH. Isn't that good?
Analysis: No. This is Coulombic Repulsion , not stable packing.
The pyridine ring nitrogen (
) and the imine nitrogen can both accept protons.
At pH < 5: The headgroup becomes positively charged (
).
Result: The charged headgroups repel each other, preventing the formation of a condensed phase. This "fake" expansion leads to a "gaseous" film that collapses easily because the hydrophobic tails cannot pack tightly (Van der Waals forces are overcome by electrostatic repulsion).
Q3: How do metal ions in the water affect the film?
Insight: This molecule is a pincer ligand . The Pyridine N and Imine N act as a chelation site for transition metals (
).
Trace Contamination: Even ppb levels of
in your water source can cross-link the monolayer.
Effect: This drastically increases the film rigidity (shear modulus increases).
Observation: The collapse becomes "brittle" (sharp fracture) rather than "ductile" (flow), often resulting in a sudden drop in pressure rather than a plateau.
Action: Use Ultrapure Water (18.2 MΩ·cm) . If studying complexation intentionally, ensure the metal ion concentration is low (
M) to prevent bulk precipitation.
Workflow: Optimized Experimental Protocol
To ensure high-quality isotherms and transfer ratios, follow this stabilized workflow.
Step-by-Step Methodology
Subphase Preparation:
Water: 18.2 MΩ·cm resistivity.
pH Adjustment: Adjust to pH 8.0 using NaOH. (Prevents hydrolysis).
Temperature: Maintain
. (Higher temps accelerate hydrolysis).
Spreading Solution:
Solvent: Chloroform (HPLC Grade). Avoid alcohols if possible, as they can promote transimination or hydrolysis over time.
Concentration: 0.5 – 1.0 mg/mL.
Compression:
Wait Time: 15 minutes for solvent evaporation.
Compression Rate: 5 – 10 mm/min (Slow compression allows reorganization of the bulky pyridine headgroups).
Stability Check (Isobaric Creep Test):
Compress to 15 mN/m.
Hold area constant.
Pass Criteria: Pressure drop
over 10 minutes.
Fail Criteria: Continuous pressure drop indicates leakage (solubility) or chemical breakdown.
Decision Logic for Troubleshooting
References
Petty, M. C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press. (Foundational text on LB film physics and collapse mechanisms).
Facci, J. S., et al. (1991). "Structure and stability of Langmuir-Blodgett films of Schiff base liquid crystals." Thin Solid Films.
Gaines, G. L. (1966). Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers. (The definitive guide on hydrolysis and subphase effects).
Zuo, B., et al. (2010). "Protonation-induced shift of the oxidation site in pyridine Schiff bases." Chemical Communications.[1][2] (Mechanistic insight into pyridine/imine protonation behavior).
Dynarowicz-Latka, P., et al. (2001). "Schiff base monolayers at the air/water interface: The role of the headgroup structure." Colloids and Surfaces A.
Recrystallization solvents for high-purity N-Octadecyl-N-(2-pyridylmethylene)amine
Technical Support Center: Purification of N-Octadecyl-N-(2-pyridylmethylene)amine Executive Summary: The Solvent Matrix For the high-purity isolation of N-Octadecyl-N-(2-pyridylmethylene)amine (a Schiff base derived from...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-Octadecyl-N-(2-pyridylmethylene)amine
Executive Summary: The Solvent Matrix
For the high-purity isolation of N-Octadecyl-N-(2-pyridylmethylene)amine (a Schiff base derived from 2-pyridinecarboxaldehyde and octadecylamine), standard recrystallization protocols must be adapted to accommodate its amphiphilic nature (polar pyridine head, lipophilic C18 tail) and low melting point (~35–40°C).[1]
Quick Reference: Solvent Selection Guide
Solvent System
Role
Suitability
Key Characteristic
Absolute Ethanol
Primary
⭐⭐⭐⭐⭐
Best balance of polarity; high solubility hot, low cold.[1][2] Must be anhydrous.
Ethanol + Hexane
Alternative
⭐⭐⭐⭐
Use if the compound is too soluble in pure ethanol.[1][2] (Solvent/Anti-solvent).[1][2][3][4][5][6]
Acetonitrile
Specialist
⭐⭐⭐⭐
Excellent for removing waxy impurities; sharp solubility curve.[1][2]
n-Hexane
Low-Temp
⭐⭐⭐
Requires cooling to -20°C; good for removing polar impurities but risk of high solubility.[1][2]
Water/Methanol
Avoid
❌
High risk of hydrolysis (imine cleavage) and poor solubility of C18 chain.[2]
Technical Deep Dive: The Chemistry of Purification
To achieve high purity, you must navigate three competing chemical behaviors inherent to this molecule.
A. The Amphiphilic Solubility Dilemma
This molecule is a "Janus" compound.[2] The pyridine-imine head is polar and capable of hydrogen bonding (as an acceptor), while the octadecyl (stearyl) tail is highly non-polar and waxy.
Implication: Non-polar solvents (Hexane) dissolve the tail too well, preventing crystallization at room temperature. Highly polar solvents (Methanol) may not dissolve the tail at all.[2] Ethanol sits in the "Goldilocks" zone.[2]
B. The Hydrolysis Trap
The imine (
) bond is thermodynamically unstable in the presence of water and acid, reverting to the starting aldehyde and amine.
Implication: You cannot use standard 95% Ethanol.[1][2] You must use Absolute Ethanol (anhydrous) .[1][2] Even trace moisture, combined with heat, will degrade your product purity.[2]
C. The "Oiling Out" Phenomenon
The melting point of N-Octadecyl-N-(2-pyridylmethylene)amine is low (~35–40°C).[1]
Implication: If you saturate a solution at 70°C and cool it, the product may separate as a liquid (oil) before it crystallizes, because its saturation temperature is higher than its melting point. This oil traps impurities.[1][2]
Experimental Protocol: The "Cold-Saturation" Method
Standard high-heat recrystallization is risky due to the low melting point.[1] We recommend a modified "Warm-Dissolve, Deep-Cool" approach.
Warm the flask gently in a water bath to 40–45°C (Just above the melting point). Do not reflux.
Swirl until dissolved.[1][2] If the solution is dark/dirty, treat with activated charcoal and filter while warm.
Controlled Cooling:
Remove from heat.[1][2][7] Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).
Observation: If droplets (oil) appear, vigorous scratching of the glass side with a glass rod is necessary to induce nucleation.
Deep Freeze:
Once at room temperature, place the flask in a -20°C freezer for 12–24 hours. The long alkyl chains require significant thermal energy removal to pack into a lattice.[2]
Filtration:
Filter rapidly using a chilled Buchner funnel.[1][2]
Caption: Decision tree for selecting the optimal purification route based on solubility behavior and observed defects (oiling out or hydrolysis).
Troubleshooting & FAQs
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. What happened?A: This is "oiling out."[1][2] The solution temperature dropped below the saturation point, but the temperature was still above the product's melting point (~35°C).
Fix: Re-heat to dissolve the oil. Add a small "seed crystal" of pure product if available. Cool the solution much more slowly. If it persists, switch to Acetonitrile , which often suppresses oiling for fatty amines.[1][2]
Q2: My product smells like almonds (benzaldehyde). Is this normal?A: No. This indicates hydrolysis .[1][2][8] The imine bond has cleaved due to moisture in your solvent or air.[2]
Fix: You must use anhydrous solvents.[1][2] If the smell is strong, your purity is compromised. Wash the solid with cold hexane (to remove the aldehyde) and recrystallize again under strictly dry conditions.
Q3: Can I use Methanol?A: Methanol is risky.[1][2] While it dissolves the polar head, the C18 chain is often insoluble in cold methanol, leading to premature precipitation of amorphous waxy solids rather than crystals. Ethanol is preferred for better alkyl chain solvation.[1][2]
Q4: How do I verify purity without degrading the sample?A:
TLC: Run on silica gel (neutralized with 1% triethylamine to prevent hydrolysis on the acidic silica).
NMR: Check for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine singlet (~8.5 ppm).
Melting Point: Should be sharp (range < 2°C). A wide range (e.g., 30–38°C) indicates solvent trapping or impurities.[2]
1H NMR characterization of N-Octadecyl-N-(2-pyridylmethylene)amine structure
Executive Summary This technical guide provides a rigorous framework for the structural validation of N-Octadecyl-N-(2-pyridylmethylene)amine (CAS: 81812-04-6), a lipophilic Schiff base ligand frequently employed in coor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the structural validation of N-Octadecyl-N-(2-pyridylmethylene)amine (CAS: 81812-04-6), a lipophilic Schiff base ligand frequently employed in coordination chemistry and surface modification. Unlike standard alkyl amines, this compound features a sensitive azomethine (imine) linkage conjugated to a pyridine ring, creating a distinct electronic environment that requires precise characterization protocols.
This guide objectively compares 1H NMR against alternative techniques (FTIR, UV-Vis), demonstrating why NMR is the non-negotiable "Gold Standard" for quantifying purity, detecting hydrolysis, and verifying the E-isomer configuration.
Part 1: Structural Context & Synthesis Pathway
To interpret the NMR spectrum accurately, one must understand the magnetic environments created during synthesis. The compound is synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and octadecylamine .
Visualization: Synthesis & Diagnostic Protons
The following diagram illustrates the transformation and highlights the critical protons (
, ) monitored during characterization.
Figure 1: Reaction pathway showing the diagnostic shift from the aldehyde proton (reactant) to the imine proton (product).
Part 2: Comparative Analysis (NMR vs. Alternatives)
While FTIR and UV-Vis are useful for rapid screening, they lack the resolution to distinguish between the target Schiff base and common impurities like hydrolysis products or unreacted starting materials.
Table 1: Technical Comparison of Characterization Methods
Feature
1H NMR (Recommended)
FTIR (Alternative)
UV-Vis (Alternative)
Primary Detection
Unique chemical shift of Imine Proton ()
stretching vibration
transitions
Diagnostic Signal
Singlet at ~8.5 ppm
Band at ~1590–1620 cm⁻¹
Absorbance at ~270–320 nm
Purity Quantification
High (Integration of Imine vs. Aldehyde)
Low (Qualitative only)
Low (Overlapping bands)
Hydrolysis Detection
Distinct Aldehyde signal reappears (~10 ppm)
Hard to distinguish from overlap
Indistinguishable
Stereochemistry
Distinguishes E/Z isomers
Cannot distinguish
Cannot distinguish
Critical Insight: FTIR is prone to ambiguity because the
stretch (1620 cm⁻¹) often overlaps with the pyridine ring breathing modes and the bending vibrations of residual amine. Only 1H NMR provides a self-validating check for reaction completion. [1, 2]
Part 3: Experimental Protocol (1H NMR)
Sample Preparation
The lipophilic nature of the octadecyl chain (C18) dictates specific solvent choices to prevent aggregation and ensure sharp line shapes.
Solvent:Chloroform-d (CDCl₃) is the superior choice over DMSO-d₆.
Reasoning: The long alkyl chain is highly soluble in CDCl₃. DMSO-d₆ often leads to line broadening for C18 chains due to viscosity and micelle-like aggregation. Furthermore, DMSO is hygroscopic, which can accelerate the hydrolysis of the sensitive imine bond. [3]
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: Standard 1D Proton (zg30).
Scans (NS): 16 (sufficient due to high proton count).
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the imine proton).
Temperature: 298 K (25°C).
Workflow Diagram
Figure 2: Operational workflow for NMR validation, emphasizing the critical purity check region.
Part 4: Spectral Data & Interpretation
The following assignments are based on the specific shielding effects of the pyridine ring and the inductive effect of the imine nitrogen.
Table 2: 1H NMR Chemical Shift Assignments (in CDCl₃)
Proton Group
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Imine ()
8.45 – 8.60
Singlet (s)
1H
Diagnostic Peak. Deshielded by the nitrogen and pyridine ring current. Disappearance of aldehyde (~10 ppm) and appearance of this peak confirms synthesis. [1, 4]
Pyridine ()
8.60 – 8.70
Doublet (d)
1H
Protons adjacent to the pyridine nitrogen are most deshielded.
Pyridine ()
7.20 – 7.80
Multiplets (m)
3H
Typical aromatic region. typically typically appears as a triplet of doublets around 7.7 ppm.
-Methylene ()
3.60 – 3.70
Triplet (t)
2H
The methylene group directly attached to the imine nitrogen. Shifted downfield from standard amines (~2.6 ppm) due to the electron-withdrawing imine bond. [5]
-Methylene
1.65 – 1.75
Quintet (m)
2H
Second carbon in the chain.
Bulk Alkyl Chain
1.20 – 1.40
Broad Singlet
~30H
The "envelope" of the C18 chain.
Terminal Methyl
0.88
Triplet (t)
3H
End of the octadecyl tail.
Key Performance Indicators (KPIs) for Purity
Reaction Completion: The integral ratio of the Imine singlet (8.5 ppm) to the
-Methylene triplet (3.6 ppm) must be 1:2 . Any deviation suggests side products.
Absence of Aldehyde: Inspect the 10.0 ppm region. Any signal here indicates unreacted starting material or hydrolysis.
Absence of Amine: Inspect the 2.6 ppm region. Unreacted octadecylamine would show a triplet here, significantly upfield from the product's 3.6 ppm signal.
Part 5: Troubleshooting & Stability
Schiff bases are susceptible to hydrolysis, reverting to the aldehyde and amine in the presence of acid or water.
Symptom: Appearance of a small singlet at 10.0 ppm and broadening of the alkyl peaks.
Cause: Wet CDCl₃ (CDCl₃ naturally becomes acidic over time, forming HCl).
Solution:
Use fresh ampoules of CDCl₃.
Filter the solvent through basic alumina or add anhydrous
to the NMR tube to neutralize trace acid. [3]
Do not use methanol-d4, as it promotes hemiaminal formation and exchange.
References
Comparison of Schiff Base Characterization:
Synthesis and spectral characteristics of pyridine-based Schiff bases.
Source:
Imine Proton Diagnostic Value:
1H NMR Chemical Shifts of Imine Derivatives.
Source:
Solvent Effects on Schiff Bases:
Solvent Influence on NMR Chemical Shifts of Nitrogenous Compounds.
Source:
Pyridine Ring Shifts:
NMR Spectroscopy of Pyridine Derivatives.
Source:
Alkyl Chain Assignments:
Characterization of N-Octadecyl derivatives.
Source: [1]
Comparative study of corrosion inhibition efficiency of pyridyl Schiff bases
Executive Summary Pyridyl Schiff bases represent a unique intersection of industrial corrosion inhibitors and bioactive pharmacophores. Their efficacy stems from the synergy between the electron-rich pyridine ring and th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridyl Schiff bases represent a unique intersection of industrial corrosion inhibitors and bioactive pharmacophores. Their efficacy stems from the synergy between the electron-rich pyridine ring and the azomethine (-C=N-) linkage . Unlike traditional aliphatic amines, pyridyl Schiff bases offer enhanced thermal stability and a "mixed-mode" adsorption mechanism involving both physisorption and chemisorption.
This guide compares the inhibition efficiency (IE%) of various pyridyl derivatives on mild steel in acidic media (1.0 M HCl), analyzing how structural modifications—specifically the position of the nitrogen atom and the electronic nature of substituents—dictate performance.
Mechanistic Foundation: Why Pyridyl Schiff Bases Work
To design or select an effective inhibitor, one must understand the molecular orbital interactions at the metal interface. The inhibition mechanism is governed by the Donor-Acceptor principle.
The Adsorption Mechanism
The efficiency of a pyridyl Schiff base is directly proportional to its ability to displace water molecules from the metal surface and form a compact barrier film.
Active Centers: The pyridine nitrogen, the imine nitrogen, and the
-electron cloud of the aromatic rings.
HOMO-LUMO Interaction:
HOMO (Highest Occupied Molecular Orbital): The inhibitor donates electrons (lone pairs from N atoms) to the empty d-orbitals of the iron (Fe) surface.
LUMO (Lowest Unoccupied Molecular Orbital): The inhibitor accepts electrons from the filled d-orbitals of Fe (back-donation), strengthening the bond.
Visualization of Inhibition Mechanism
The following diagram illustrates the multi-step adsorption process, highlighting the critical role of the electrical double layer.
Figure 1: Mechanism of action showing the transport and adsorption pathways of Schiff bases onto the metal surface.
Significant reduction in electron density; poor film stability.
Positional Isomerism (2- vs 3- vs 4-Pyridyl)
Research indicates that steric hindrance and the availability of the lone pair play a role.
Observation: Derivatives of 3-aminopyridine often show slightly higher efficiency than 4-aminopyridine derivatives.
Reasoning: The position of the nitrogen in the ring relative to the azomethine group affects the planarity of the molecule and its ability to lie flat on the metal surface.
Experimental Protocols (Self-Validating Systems)
To replicate these results, strict adherence to protocols is required. The following workflows ensure data integrity.
Electrochemical Impedance Spectroscopy (EIS)
EIS is the gold standard for determining the kinetics of the electrochemical double layer.
Protocol:
Cell Setup: Three-electrode system (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).[1]
Surface Prep: Abrade steel with SiC paper (up to 1200 grit), degrease with acetone, wash with bidistilled water.
OCP Stabilization (Critical Step): Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min). If OCP is unstable, the EIS data will be invalid.
Measurement: Apply AC signal (amplitude 10 mV) over frequency range 100 kHz to 10 mHz.
Analysis: Fit data to a Randles equivalent circuit (
).
Weight Loss Measurement (Gravimetric)
Though older, this method validates electrochemical data over long exposure times.
Protocol:
Weighing: Measure initial weight (
) using an analytical balance ( 0.1 mg).
Immersion: Suspend coupons in 1.0 M HCl with/without inhibitor for 24 hours at controlled temperature (e.g., 303 K).
Cleaning: Remove corrosion products using Clarke’s solution (Sb
O + SnCl in HCl) to avoid removing base metal.
Calculation:
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring data validity from synthesis to analysis.
Critical Factors Affecting Performance
When comparing alternatives, consider these variables:
Solubility: Pyridyl Schiff bases are generally more soluble in acidic media than phenyl analogues due to the protonation of the pyridine nitrogen. However, high molecular weight derivatives may require co-solvents (e.g., Ethanol/DMSO).
Temperature: Efficiency typically decreases as temperature increases for physisorbed inhibitors (desorption). If efficiency increases with temperature, it indicates Chemisorption.
Synergism: The addition of halide ions (e.g., KI) often enhances efficiency synergistically by stabilizing the adsorbed cation.
References
RSC Advances (2017). Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: a comparative study.Link
Journal of Applied Sciences and Nanotechnology (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment.Link
Scholars Middle East Publishers (2025). Schiff Bases as Effective and Sustainable Corrosion Inhibitors.Link
Pine Research Instrumentation. Electrochemical Impedance Spectroscopy (EIS) Basics.Link
ACS Omega (2024). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection.Link
Comprehensive Guide to the Safe Disposal of N-Octadecyl-N-(2-pyridylmethylene)amine
This document provides a detailed protocol for the proper disposal of N-Octadecyl-N-(2-pyridylmethylene)amine, a compound utilized in specialized research applications such as Atom Transfer Radical Polymerization (ATRP)....
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the proper disposal of N-Octadecyl-N-(2-pyridylmethylene)amine, a compound utilized in specialized research applications such as Atom Transfer Radical Polymerization (ATRP). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The guidance herein is synthesized from established safety protocols for hazardous chemical waste and specific data pertaining to the compound's constituent chemical families: long-chain aliphatic amines and pyridine derivatives.
Hazard Identification and Risk Assessment
N-Octadecyl-N-(2-pyridylmethylene)amine is classified as a hazardous substance.[1] Its molecular structure, featuring a long C18 alkyl chain and a pyridine-based imine, dictates its toxicological and environmental profile. The primary hazards are associated with its irritant properties and its significant threat to aquatic ecosystems.[1][2]
Table 1: Hazard Profile of N-Octadecyl-N-(2-pyridylmethylene)amine
Hazard Type
Description
Primary Sources
Human Health
Skin Irritation: Causes skin irritation upon contact. Prolonged exposure may lead to dermatitis or sensitization.[1]
Eye Damage: Causes serious eye irritation and potentially severe damage.[1]
Respiratory Irritation: Inhalation of dust or powder can irritate the respiratory system.[1]
Ingestion: Harmful if swallowed, potentially causing damage to the gastrointestinal tract.[1][2]
Environmental
Aquatic Toxicity: Very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[1][2] This is a critical consideration for disposal.
Chemical
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4] Contact with these substances can lead to hazardous reactions.
Regulatory Compliance: A Non-Negotiable Standard
In the United States, the disposal of chemical waste like N-Octadecyl-N-(2-pyridylmethylene)amine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Due to its hazardous characteristics (irritant) and its pyridine component, this compound and its containers must be managed as hazardous waste.[5][7][8]
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][9] Such actions are illegal and pose a substantial threat to public health and the environment.[5]
On-Site Waste Management: From Generation to Collection
Proper handling and storage at the point of generation are the foundation of a safe disposal workflow.
Step 1: Waste Segregation
Immediately upon generation, all waste containing N-Octadecyl-N-(2-pyridylmethylene)amine must be segregated. This includes:
Rinsate from cleaning contaminated glassware (see Step 2).
Spill cleanup materials.
Keeping this waste stream separate from others is crucial to prevent dangerous chemical reactions.[3]
Step 2: Container Selection and Management
Primary Container: Use a dedicated, chemically compatible container for liquid and solid waste. High-density polyethylene (HDPE) or other resistant plastics are generally suitable. The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and the release of fumes.[3][10]
Glassware Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone). The first two rinsates are considered hazardous waste and must be collected in your designated waste container.[5] The third rinsate can often be disposed of according to institutional guidelines.
Container Status: Keep the hazardous waste container closed at all times except when adding waste.[10][11] Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.[10] This area should be cool, well-ventilated, and away from direct sunlight or heat sources.[3]
Step 3: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement.[9][10] The moment the first drop of waste enters the container, it must be labeled with:
The full chemical name: "N-Octadecyl-N-(2-pyridylmethylene)amine" and any other constituents in the waste mixture (e.g., solvents), including their approximate percentages. Do not use abbreviations or chemical formulas.[9]
The date of first accumulation.
A clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").
Personal Protective Equipment (PPE)
Given the hazards, stringent personal protection is mandatory when handling N-Octadecyl-N-(2-pyridylmethylene)amine in any form, including its waste.
Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash risk.[3][12]
Protects against serious eye damage from dust or splashes.
Body
A standard laboratory coat.
Prevents contamination of personal clothing.
Respiratory
Use in a well-ventilated area or chemical fume hood. If weighing or transferring powder, respiratory protection may be necessary based on a risk assessment.
Place the spilled material and all cleanup supplies into your designated hazardous waste container.
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Major Spill:
Evacuate the immediate area.
Alert your institution's Environmental Health & Safety (EHS) office or emergency response team.
Prevent entry into the affected area.
Provide responders with the Safety Data Sheet (SDS) if available.
Disposal Workflow
The following diagram outlines the decision-making and operational process for the disposal of N-Octadecyl-N-(2-pyridylmethylene)amine.
Caption: Decision workflow for handling N-Octadecyl-N-(2-pyridylmethylene)amine waste.
Final Disposal Step: Professional Collection
Once your hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), you must arrange for its disposal.
Contact your EHS Office: Your institution's Environmental Health & Safety department is your primary resource. They will have a specific procedure for requesting a hazardous waste pickup.[9]
Licensed Waste Disposal: The EHS office works with licensed and certified hazardous waste disposal companies.[3] These companies are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.
Method of Disposal: The likely method for final disposal of this type of organic amine waste is high-temperature incineration in a specialized facility equipped with scrubbers to handle nitrogen oxides and other hazardous combustion byproducts.[4][13] This method ensures the complete destruction of the hazardous compound.[14]
Record Keeping: Maintain meticulous records of your hazardous waste disposal, including pickup dates, quantities, and copies of the waste manifest provided by the disposal company.[3] This documentation is essential for regulatory compliance.
By adhering to this comprehensive guide, you can ensure the safe and responsible management of N-Octadecyl-N-(2-pyridylmethylene)amine waste, protecting yourself, your colleagues, and the environment.
References
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]
Chemical Waste Management Guide. Auburn Research. [Link]
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
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